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  • Product: N-(2-methoxyethyl)thian-4-amine
  • CAS: 1153348-65-2

Core Science & Biosynthesis

Foundational

A Technical Guide to N-(2-methoxyethyl)thian-4-amine: A Predictive Analysis and Synthetic Framework

Introduction: In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide three-dimensional diversity, which can lead to improved physicochemical properties and target engagement.[1] This guide focuses on N-(2-methoxyethyl)thian-4-amine, a compound that, while not extensively documented in current literature, represents a compelling intersection of two valuable pharmacophoric motifs: the thiane ring and the N-(2-methoxyethyl) side chain. Due to the absence of direct experimental data, this document serves as a predictive guide for researchers and drug development professionals. We will deconstruct the molecule to forecast its chemical properties, propose a robust synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Core Components

N-(2-methoxyethyl)thian-4-amine incorporates a saturated six-membered sulfur-containing heterocycle (thiane) and a flexible, polar side chain. Understanding these two components is key to predicting the overall properties of the molecule.

Caption: Chemical structure of N-(2-methoxyethyl)thian-4-amine.

  • The Thiane Scaffold: Also known as tetrahydrothiopyran, thiane is a saturated heterocycle analogous to cyclohexane, with one methylene group replaced by a sulfur atom.[2] Like cyclohexane, it is expected to adopt a stable chair conformation.[] The sulfur atom, being larger and more polarizable than carbon, can influence molecular interactions and metabolic stability. Thioethers are known structural components in a wide range of pharmaceuticals.[4]

  • The N-(2-methoxyethyl) Side Chain: This functional group imparts a combination of properties. The secondary amine is a hydrogen bond donor and acceptor and serves as a basic center. The ether linkage provides an additional hydrogen bond acceptor site, enhancing polarity and potentially improving aqueous solubility. The methoxyethyl group is a common motif in medicinal chemistry, valued for its ability to modulate lipophilicity and engage in specific receptor interactions.

Predicted Physicochemical Properties

The following properties are calculated or estimated based on the molecular structure and data from analogous compounds. These values provide a baseline for experimental design and computational modeling.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₈H₁₇NOSDirect Calculation
Molecular Weight 175.29 g/mol Direct Calculation
CAS Number Not assignedCompound not found in major chemical databases.
XLogP3 (Lipophilicity) ~1.5 - 2.0Estimated based on analogs like N-(2-Methoxyethyl)ethylamine (XLogP3: -0.2)[5] and Thiane (XLogP3: 1.7)[2], adjusting for the combined structure.
Topological Polar Surface Area (TPSA) ~41.5 ŲCalculated based on the N, O, and S atoms. The amine contributes ~26 Ų, and the ether oxygen ~9 Ų, with a small contribution from sulfur.
pKa (Conjugate Acid) ~9.0 - 9.5Estimated based on typical secondary amines attached to aliphatic rings.
Hydrogen Bond Donors 1 (Amine N-H)Structural Analysis
Hydrogen Bond Acceptors 3 (Amine N, Ether O, Thiane S)Structural Analysis

Proposed Synthetic Protocol: Reductive Amination

A robust and high-yielding method for the synthesis of N-(2-methoxyethyl)thian-4-amine is the reductive amination of a ketone precursor. This common transformation is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[6][7]

Overall Reaction: Tetrahydro-4H-thiopyran-4-one + 2-Methoxyethylamine → N-(2-methoxyethyl)thian-4-amine

G cluster_0 Reaction Workflow Start Start: Tetrahydro-4H-thiopyran-4-one + 2-Methoxyethylamine Imine Imine Formation (Intermediate) Start->Imine DCM, Acetic Acid (cat.) Reduction Reduction with NaBH(OAc)₃ Imine->Reduction In situ Workup Aqueous Workup & Extraction Reduction->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Final Product: N-(2-methoxyethyl)thian-4-amine Purify->Product

Caption: Proposed workflow for the synthesis via reductive amination.

Step-by-Step Methodology
  • Reactant Preparation: To a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq)[8] in an appropriate aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) is added 2-Methoxyethylamine (1.1 eq).[9]

    • Causality: Using a slight excess of the amine helps drive the initial imine formation to completion. Dichloromethane is a good choice as it is unreactive and easily removed.

  • Imine Formation: A catalytic amount of acetic acid (~5 mol%) can be added to facilitate the formation of the intermediate iminium ion. The reaction is stirred at room temperature for 1-2 hours.

    • Causality: The acid catalyzes the dehydration step required to form the C=N double bond of the imine/iminium ion, which is the actual species that gets reduced.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting ketone.

    • Causality: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations. It is milder than other hydrides like sodium borohydride, reducing the iminium ion much faster than the starting ketone, which minimizes side reactions. It is also tolerant of the mildly acidic conditions.

  • Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15-30 minutes. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: The bicarbonate quench neutralizes the acetic acid and hydrolyzes any remaining reducing agent. The extraction procedure isolates the basic amine product from the aqueous phase.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, typically containing a small amount (~1%) of triethylamine to prevent the product from streaking on the acidic silica.

    • Causality: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts. The addition of a basic modifier like triethylamine improves the peak shape of the amine product.

Predicted Spectroscopic Signature

While experimental spectra are unavailable, the key features can be reliably predicted to aid in characterization.

  • ¹H NMR (in CDCl₃):

    • δ ~3.55 ppm (t, 2H): Triplet corresponding to the -O-CH₂- protons of the ethyl chain.

    • δ ~3.35 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons.

    • δ ~2.80 ppm (t, 2H): Triplet for the -N-CH₂- protons of the ethyl chain.

    • δ ~2.6-2.9 ppm (m, 5H): Complex multiplet region containing the four axial and equatorial protons adjacent to the sulfur atom and the single proton at the C4 position (CH-N).

    • δ ~1.8-2.1 ppm (m, 4H): Multiplet for the protons at the C3 and C5 positions of the thiane ring.

    • δ ~1.5-1.7 ppm (br s, 1H): A broad singlet for the amine (N-H) proton, which may exchange with D₂O.

  • ¹³C NMR (in CDCl₃):

    • δ ~72 ppm: Carbon of the -O-CH₂- group.

    • δ ~59 ppm: Carbon of the methoxy (-OCH₃) group.

    • δ ~50-55 ppm: Carbon at the C4 position of the thiane ring (CH-N).

    • δ ~49 ppm: Carbon of the -N-CH₂- group.

    • δ ~35-40 ppm: Carbons at the C3 and C5 positions of the thiane ring.

    • δ ~28-32 ppm: Carbons at the C2 and C6 positions of the thiane ring, adjacent to the sulfur.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 176.11.

Potential Applications in Drug Discovery

The N-(2-methoxyethyl)thian-4-amine scaffold is a promising building block for several reasons:

  • Scaffold Hopping and Analogue Development: It can serve as a bioisostere for more common piperidine or cyclohexane rings, offering a different profile in terms of lipophilicity, metabolic stability, and potential for hydrogen bonding via the sulfur atom.

  • Modulation of Physicochemical Properties: The introduction of this scaffold into a lead molecule can fine-tune properties critical for drug development, such as solubility and cell permeability. Saturated heterocycles are known to improve these parameters.[1]

  • Vector for Target Engagement: The secondary amine provides a clear vector for further functionalization, allowing for the attachment of pharmacophoric groups to probe interactions within a biological target's binding site.[10]

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, precautions should be based on analogous secondary amines and thioethers.

  • Hazard Class: Expected to be a corrosive and irritant substance. Similar amines can cause severe skin burns and eye damage.[11][12][13]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. N-(2-Methoxyethyl)ethylamine | C5H13NO | CID 546877. [Link]

  • ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. [Link]

  • PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. [Link]

  • PubChem. Thiane | C5H10S | CID 15367. [Link]

  • National Institutes of Health. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC. [Link]

  • PubChem. 2-Methoxyethylamine | C3H9NO | CID 8018. [Link]

  • ResearchGate. Derivatives of the parent 1,3‐dithiane and of thiane. The possibility.... [Link]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2-methoxyethyl)thian-4-amine: Synthesis, Characterization, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Sulfur-Containing Heterocycles in Drug Discovery Heterocyclic compounds are a cornerstone of modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Sulfur-Containing Heterocycles in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, sulfur-containing heterocycles, such as thianes and thiophenes, have garnered considerable attention due to their unique physicochemical properties and diverse biological activities.[1][2][3] The sulfur atom, with its ability to participate in hydrogen bonding and other non-covalent interactions, can significantly influence a molecule's binding affinity to biological targets, as well as its solubility and metabolic stability.[2]

The thian-4-amine scaffold, also known as tetrahydro-2H-thiopyran-4-amine, is a versatile building block in the synthesis of novel therapeutic agents.[4] Its rigid, saturated ring system provides a defined three-dimensional structure, while the primary amine functionality offers a convenient handle for further chemical modification. This allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The introduction of an N-(2-methoxyethyl) group can further enhance the drug-like properties of the parent molecule by increasing polarity and providing an additional hydrogen bond acceptor, which can be advantageous for target engagement and pharmacokinetic profiles.

This guide will focus on the synthesis, characterization, and potential applications of N-(2-methoxyethyl)thian-4-amine, providing a roadmap for its incorporation into drug discovery programs.

Physicochemical Properties and Structural Data

While experimental data for the target compound is not available, its key physicochemical properties can be predicted based on its constituent parts.

PropertyValueSource
Molecular Formula C8H17NOSCalculated
Molecular Weight 175.29 g/mol Calculated
CAS Number Not AssignedN/A
Thian-4-amine HCl CAS 233763-40-1[4][5]
2-Methoxyethylamine CAS 109-85-3[6]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidInferred from similar compounds
Solubility (Predicted) Soluble in methanol, ethanol, and chlorinated solventsInferred from similar compounds

Structural Representation:

Caption: 2D structure of N-(2-methoxyethyl)thian-4-amine.

Synthesis of N-(2-methoxyethyl)thian-4-amine

The most direct and efficient method for the synthesis of N-(2-methoxyethyl)thian-4-amine is through the reductive amination of tetrahydro-4H-thiopyran-4-one (thian-4-one) with 2-methoxyethylamine.[7][8][9][10][11] This widely utilized reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[7][10]

Proposed Synthetic Scheme:

G cluster_0 Tetrahydro-4H-thiopyran-4-one cluster_1 2-Methoxyethylamine cluster_2 Imine Intermediate cluster_3 N-(2-methoxyethyl)thian-4-amine ketone ketone imine [Imine] ketone->imine + amine amine amine->imine product [Product] imine->product [H]

Caption: Reductive amination of thian-4-one.

Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • 2-Methoxyethylamine[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)[7][9]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in DCM or DCE, add 2-methoxyethylamine (1.1 eq).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.[12]

  • Reduction:

    • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reaction rate.

    • Stir the reaction at room temperature and continue to monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-(2-methoxyethyl)thian-4-amine.

Self-Validating System and Causality:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of ketones, which can drive the equilibrium towards product formation.[7][9] Sodium cyanoborohydride is also effective but is more toxic.

  • Acid Catalyst: The catalytic amount of acetic acid facilitates the dehydration step in imine formation, accelerating the reaction.[12]

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acetic acid and removes any remaining water-soluble byproducts.

Potential Applications in Drug Discovery

The structural features of N-(2-methoxyethyl)thian-4-amine suggest its potential utility in several areas of drug discovery.

  • CNS-Active Agents: The thian-4-amine core is present in molecules targeting the central nervous system. The introduction of the methoxyethyl group can modulate lipophilicity and polarity, potentially improving blood-brain barrier penetration.

  • Enzyme Inhibitors: The secondary amine can act as a hydrogen bond donor or acceptor, and the sulfur atom can participate in interactions with metal ions in enzyme active sites.

  • Scaffold for Library Synthesis: This compound is an excellent starting point for the synthesis of a diverse library of analogues by further functionalization of the secondary amine, for example, through acylation, alkylation, or sulfonylation reactions.

Conclusion

N-(2-methoxyethyl)thian-4-amine represents a promising, yet underexplored, chemical entity for drug discovery and development. This technical guide provides a clear and actionable pathway for its synthesis via reductive amination, a robust and scalable method. The predicted physicochemical properties and the established importance of the thian-4-amine scaffold in medicinal chemistry underscore the potential of this compound as a valuable building block for the creation of novel therapeutic agents. Researchers are encouraged to utilize the information presented herein to synthesize and investigate the biological activities of this and related compounds.

References

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry, 22. [Link][13]

  • (2026, February 13). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link][1]

  • Bentham Science Publishers. (2022, June 21). Thietanes and Derivatives thereof in Medicinal Chemistry. [Link][14]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. [Link][2]

  • ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). (2-Methoxyethyl)(methyl)amine. PubChem. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. PubMed Central. [Link][16]

  • ResearchGate. (2007, November 1). Synthesis of some N-4-substituted isatin-3-thiosemicarbazones. [Link][17]

  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link][18]

  • Beilstein Journals. (2022, August 17). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. [Link][19]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link][8]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link][9]

  • Boston University. (2011, July 14). Reductive Amination Reaction. OpenBU. [Link][10]

  • PubChemLite. (n.d.). Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine. Retrieved from [Link][20]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link][11]

  • ACS Publications. (2014, January 14). Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. Organic Letters. [Link][21]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)thian-4-amine. PubChem. Retrieved from [Link][22]

Sources

Foundational

Rational Design and Target Profiling of N-(2-methoxyethyl)thian-4-amine in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and elaboration of high-quality fragments are paramount for successful lead generation. N-(2-methoxyethyl)thian-4-amine (CAS 1158366-41-6) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and elaboration of high-quality fragments are paramount for successful lead generation. N-(2-methoxyethyl)thian-4-amine (CAS 1158366-41-6) is a highly versatile, bifunctional building block characterized by a tetrahydrothiopyran (thiane) core, a secondary amine, and a flexible methoxyethyl tail[4]. Rather than acting as a standalone therapeutic, this compound serves as a highly modular pharmacophoric fragment.

As an Application Scientist, I approach this molecule not as a static entity, but as a dynamic tool for structural optimization. This whitepaper provides an in-depth technical analysis of the physicochemical rationale behind utilizing N-(2-methoxyethyl)thian-4-amine, hypothesizes its primary therapeutic target classes, and outlines the self-validating experimental workflows required to confirm target engagement in early-stage drug discovery.

Physicochemical Rationale and Structural Profiling

The selection of N-(2-methoxyethyl)thian-4-amine as a starting point for lead optimization is driven by specific stereoelectronic and physicochemical advantages. Understanding the causality behind these structural features is critical for rational drug design.

  • The Thiane Core (Bioisosteric Replacement): The 6-membered sulfur-containing ring acts as a lipophilic bioisostere for piperidine or cyclohexane. The primary advantage of the thiane ring is its metabolic tunability. The sulfur atom can undergo late-stage oxidation to a sulfoxide ( S=O ) or sulfone ( O=S=O ). This oxidation exerts a strong electron-withdrawing inductive effect, which drastically lowers the pKa​ of the adjacent secondary amine. This is a classic, field-proven strategy to mitigate hERG channel liability—a common toxicological hurdle associated with highly basic amines [2].

  • The Secondary Amine: Serves as the primary synthetic attachment point (e.g., via reductive amination or SN​Ar reactions) and acts as a critical hydrogen bond donor/acceptor or salt-bridge formation site in the biological target.

  • The Methoxyethyl Tail: This flexible, polar appendage (- CH2​CH2​OCH3​ ) is strategically employed to disrupt crystal lattice packing energy, thereby lowering the melting point and significantly enhancing aqueous solubility. In protein binding, it frequently acts as a solvent-vector, projecting out of the binding pocket to interact with the bulk solvent, improving the overall pharmacokinetic (PK) profile without disrupting core binding interactions.

Table 1: Physicochemical Profile & Medicinal Chemistry Rationale
PropertyApprox. ValueMedicinal Chemistry Rationale
Molecular Weight 175.29 g/mol Fragment-sized (Rule of 3 compliant); leaves ample molecular weight budget for further elaboration.
cLogP ~1.2Optimal lipophilicity for balancing membrane permeability with aqueous solubility.
Topological PSA 21.26 ŲLow polar surface area; highly favorable for crossing the Blood-Brain Barrier (BBB) if CNS targeting is desired.
H-Bond Donors 1The secondary amine allows for targeted hydrogen bonding within active sites (e.g., kinase hinge regions).
H-Bond Acceptors 2The ether oxygen and amine nitrogen provide versatile interaction vectors.
Oxidative Potential High (Sulfur)Allows post-synthetic tuning of basicity and lipophilicity via sulfone/sulfoxide conversion [2].

Hypothesis-Driven Therapeutic Target Classes

Because N-(2-methoxyethyl)thian-4-amine is a building block, its therapeutic utility is realized when integrated into larger scaffolds. Based on its pharmacophore, we can hypothesize three primary target classes for its derivatives.

Target Class 1: Aminergic GPCRs (e.g., Dopamine, Serotonin)

The structural topology of this fragment closely mimics established pharmacophores for aminergic G-Protein Coupled Receptors (GPCRs). At physiological pH (7.4), the secondary amine is protonated. This cationic center is uniquely positioned to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32 in transmembrane helix 3) found in the orthosteric pocket of monoamine receptors. Simultaneously, the lipophilic thiane ring occupies the adjacent hydrophobic subpocket formed by TM5 and TM6.

GPCR_Binding Ligand N-(2-methoxyethyl)thian-4-amine Pharmacophore Amine Secondary Amine (Protonated State) Ligand->Amine Thiane Thiane Ring (Lipophilic Core) Ligand->Thiane Methoxy Methoxyethyl Tail (Solvent Vector) Ligand->Methoxy Asp Conserved Asp3.32 (Salt Bridge) Amine->Asp Ionic Bond Hydro Hydrophobic Subpocket (TM3/TM5/TM6) Thiane->Hydro VdW Interactions Receptor Aminergic GPCR Orthosteric Pocket Asp->Receptor Hydro->Receptor

Fig 1. Logical mapping of the compound's pharmacophoric features to aminergic GPCR binding sites.

Target Class 2: Kinase Inhibitors

In kinase inhibitor design, solubility and selectivity are major bottlenecks. By conjugating N-(2-methoxyethyl)thian-4-amine to a hinge-binding heteroaromatic core (e.g., a pyrimidine or quinazoline), the methoxyethyl group acts as a solubilizing tail directed toward the solvent-exposed region of the ATP-binding site. The thiane ring can pack against the ribose-binding pocket, providing favorable Van der Waals interactions while maintaining a low desolvation penalty.

Target Class 3: Targeted Protein Degradation (PROTACs)

PROTACs require a ligand for the target protein, a ligand for an E3 ligase, and a linker. The secondary amine of this compound provides an ideal, sterically accessible exit vector for attaching PEG or alkyl linkers. The overall fragment can serve as a surface-binding moiety that enhances the physicochemical properties of the bulky PROTAC molecule, preventing the "molecular obesity" that often plagues degraders.

Experimental Validation Methodologies

To empirically validate the therapeutic targeting of derivatives containing this fragment, rigorous, self-validating biophysical and biochemical assays are required. The protocols below are designed to establish direct causality between ligand binding and measurable cellular/biochemical phenomena.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is the gold standard for proving that a synthesized derivative actually binds to its intended target inside a living cell, preserving the physiological context (ATP concentrations, endogenous co-factors, and protein complexes)[1, 3].

Mechanism of Causality: Heating a cell induces protein unfolding. When a ligand binds to a target protein, it stabilizes the folded state, lowering the system's free energy. This increases the activation energy required for thermal denaturation, shifting the melting temperature ( Tm​ ) of the protein higher.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target-expressing cells (e.g., HEK293T) to 80% confluency. Treat cells with the thiane-derivative (e.g., 10 µM) and a parallel vehicle control (0.1% DMSO) for 1 hour at 37°C. Rationale: Allows for cell penetration and equilibrium binding.

  • Aliquot & Thermal Challenge: Harvest and wash cells, then divide into 8-12 aliquots in a PCR plate. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. Rationale: The gradient captures the full unfolding transition curve.

  • Lysis & Clarification: Add a non-denaturing lysis buffer (e.g., NP-40 based) supplemented with protease inhibitors. Subject the plate to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Rationale: Unfolded proteins expose hydrophobic cores and aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, folded protein in the supernatant.

  • Quantification: Analyze the soluble supernatant via quantitative Western Blot or NanoLuc readout. Plot the normalized signal against temperature to calculate the ΔTm​ between the vehicle and compound-treated samples.

CETSA_Workflow A Live Cell Incubation B Ligand Binding A->B C Thermal Challenge B->C D Lysis & Centrifugation C->D E Target Quantification D->E

Fig 2. CETSA workflow demonstrating ligand-induced thermal stabilization of the target protein.

Protocol 2: Radioligand Binding Assay for GPCR Affinity

To validate the hypothesis that the thiane derivative targets aminergic GPCRs, a competitive radioligand binding assay is utilized to determine the inhibition constant ( Ki​ ).

Mechanism of Causality: The assay relies on the competitive equilibrium between a known radioactive tracer (e.g., [3H] -spiperone for D2 receptors) and the unlabeled thiane derivative. Rapid filtration traps the receptor-bound radioligand while washing away the unbound fraction.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR in ice-cold Tris-HCl buffer. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand ( Kd​ concentration), and increasing concentrations of the thiane derivative ( 10−11 to 10−4 M). Incubate at 25°C for 90 minutes to reach equilibrium.

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) using a vacuum manifold. Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged secondary amine of the thiane derivative, ensuring accurate scintillation counts.

  • Washing & Counting: Wash filters rapidly with ice-cold buffer (3 × 1 mL) to quench the koff​ kinetics. Add scintillation cocktail and measure radioactivity (CPM). Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

N-(2-methoxyethyl)thian-4-amine is not merely a chemical commodity; it is a rationally designed fragment that addresses modern medicinal chemistry challenges. By leveraging the metabolic tunability of the thiane ring and the solubilizing power of the methoxyethyl tail, drug development professionals can systematically engineer this building block into potent GPCR ligands, kinase inhibitors, or PROTAC linkers. Coupling this structural rationale with robust, self-validating assays like CETSA ensures a high-confidence trajectory from fragment identification to clinical lead.

References

  • Molina, P. A., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 341(6141), 84-87. URL:[Link]

  • Barrows, R. D., et al. (2018). "Computational assessment of thioether isosteres." Journal of Molecular Graphics and Modelling, 81, 82-93. URL:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]

Exploratory

discovery and synthesis of thiane derivatives

The Thiane Scaffold in Modern Medicinal Chemistry: Discovery, Synthesis, and Derivatization Strategies Abstract As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

The Thiane Scaffold in Modern Medicinal Chemistry: Discovery, Synthesis, and Derivatization Strategies

Abstract As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need to balance conformational stability with precise pharmacodynamic targeting. The thiane (tetrahydrothiopyran) ring—a six-membered saturated heterocycle containing a single sulfur atom—has emerged as a highly privileged structural motif. Its unique stereoelectronic properties, driven by the polarizability and varying oxidation states of sulfur, make it an exceptional bioisostere for piperidines and cyclohexanes. This whitepaper provides an in-depth mechanistic guide to the discovery, synthesis, and advanced derivatization of thiane scaffolds, grounded in field-proven methodologies and self-validating experimental protocols.

Rationale for Thiane in Drug Discovery

The strategic incorporation of thiane derivatives into lead compounds is rarely accidental; it is a calculated decision driven by causality. The sulfur atom within the thiane ring fundamentally alters the physicochemical landscape of the molecule:

  • Hydrogen Bonding and Target Affinity: The sulfur atom acts as a soft nucleophile and a hydrogen bond acceptor, facilitating unique binding interactions within enzyme active sites. For instance, derivatives like thiane-4-thiol have been identified as potent enzyme inhibitors and antioxidants, where the sulfhydryl group actively scavenges reactive oxygen species (ROS) or chelates heavy metals [1].

  • Oxidation State Flexibility: The ability to selectively oxidize the thiane sulfur to a sulfoxide (–SO–) or sulfone (–SO2–) allows medicinal chemists to finely tune the molecule's topological polar surface area (tPSA) and aqueous solubility without altering the core carbon framework.

  • Pharmacological Efficacy: Thiane and its fused derivatives (such as thieno-pyrimidines) have demonstrated broad-spectrum biological activities, most notably acting as potent anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) and suppressing the NF-κB and MAPK signaling pathways [2].

BiologicalPathway Thiane Thiane Derivative (e.g., Thiane-4-thiol) Interaction Soft Nucleophilic Attack & Hydrogen Bonding Thiane->Interaction Target Enzyme Active Site (e.g., COX-2 / ROS) Target->Interaction Inhibition Pathway Suppression (NF-κB / MAPK Inhibition) Interaction->Inhibition Outcome Anti-inflammatory & Antioxidant Efficacy Inhibition->Outcome

Mechanistic pathway of thiane derivatives in anti-inflammatory and antioxidant targeting.

Core Synthetic Methodologies: The "How" and "Why"

The foundational synthesis of the thiane ring relies on the double nucleophilic substitution (intramolecular cyclization) of 1,5-dihalopentanes with a sulfur source, typically sodium sulfide (Na₂S).

Causality in Reagent Selection: While 1,5-dibromopentane is a classical electrophile that offers rapid reaction kinetics due to the excellent leaving group ability of bromide [3], 1,5-dichloropentane is frequently selected for industrial scale-up. The carbon-chlorine bond is stronger, requiring harsher thermal conditions (e.g., 170°C), but it significantly reduces raw material costs and minimizes the generation of high-mass bromide waste [4].

Sodium sulfide nonahydrate (Na₂S·9H₂O) is utilized in a slight stoichiometric excess (1.5 equivalents). This excess is a critical experimental choice: it compensates for the inevitable partial oxidation of the sulfide source in ambient air and ensures that the intermediate acyclic thiolate undergoes rapid intramolecular cyclization rather than intermolecular oligomerization.

Quantitative Data: Synthetic Parameter Comparison

To facilitate experimental planning, the following table summarizes the operational parameters for thiane synthesis based on the chosen dihalide precursor.

Starting MaterialReagentReaction TempTimeTypical YieldPrimary Advantage
1,5-Dichloropentane Na₂S·9H₂O (1.5 eq)170°C (Neat/Aqueous)7 hours70 - 80%Highly cost-effective for large-scale synthesis.
1,5-Dibromopentane Na₂S·9H₂O (1.5 eq)100°C (Reflux)3 - 4 hours82 - 92%Superior kinetics; lower thermal degradation risk.

Self-Validating Experimental Protocol: Synthesis of Thiane

The following protocol details the synthesis of thiane from 1,5-dichloropentane. It is designed as a self-validating system, meaning continuous analytical feedback loops are built into the workflow to guarantee structural integrity before proceeding to the next stage [4].

Materials:

  • 1,5-Dichloropentane (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq)

  • Dichloromethane (DCM) (Extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Initiation: In a round-bottom flask equipped with a robust reflux condenser, combine 1,5-dichloropentane and Na₂S·9H₂O.

    • Causality: The water of hydration in the sodium sulfide acts as a localized phase-transfer medium, facilitating the initial nucleophilic attack without the need for additional organic solvents.

  • Thermal Cyclization: Submerge the flask in an oil bath pre-heated to 170°C. Maintain vigorous stirring for 7 hours.

  • In-Process Validation (Crucial Step): After 6 hours, extract a 50 µL aliquot, dilute in DCM, and analyze via GC-MS.

    • Validation Check: The reaction is validated as complete only when the GC trace shows the total disappearance of the 1,5-dichloropentane peak and the MS spectra confirms a dominant molecular ion peak at m/z 102 (Thiane). If the dihalide persists, extend reflux by 1 hour.

  • Aqueous Quench and Extraction: Cool the mixture to room temperature. Dilute with deionized water to dissolve inorganic salts (NaCl, unreacted Na₂S), and extract the aqueous phase three times with DCM.

    • Causality: Thiane is highly lipophilic. DCM provides an optimal partition coefficient, ensuring maximum recovery of the organic product from the aqueous slurry.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • Purification via Kugelrohr Distillation: Purify the crude thiane using a Kugelrohr apparatus under vacuum.

    • Causality: Thiane is volatile but susceptible to thermal degradation if exposed to prolonged heat in a standard fractional distillation setup. Kugelrohr distillation allows for rapid, short-path evaporation at lower temperatures, yielding pure, colorless thiane.

SyntheticWorkflow SM 1,5-Dichloropentane + Na2S·9H2O Reflux Thermal Cyclization (170°C, 7h) SM->Reflux GCMS GC-MS Validation (Target m/z 102) Reflux->GCMS GCMS->Reflux Incomplete Workup Aqueous Quench & DCM Extraction GCMS->Workup Complete Drying Dry over MgSO4 & Concentrate Workup->Drying Distillation Kugelrohr Distillation (Short-path Vacuum) Drying->Distillation Product Pure Thiane (Validated Yield) Distillation->Product

Self-validating experimental workflow for the synthesis and purification of thiane.

Advanced Derivatization: Skeletal Editing and Ring Contractions

While traditional derivatization involves substituting the thiane ring (e.g., forming thiane-4-thiol via ketone reduction and nucleophilic substitution), the frontier of thiane chemistry lies in skeletal editing .

Recent breakthroughs in photoredox catalysis have enabled direct, single-atom heterocycle core framework changes. Under 400 nm blue LED irradiation, α-acylated thiane derivatives can undergo a one-atom ring contraction. This process extrudes the sulfur heteroatom from the cyclic sp³ skeleton, forging a new C(sp³)–C(sp³) bond and yielding highly functionalized, contiguous stereocenters (cyclopentane derivatives) [5]. This deconstructive methodology allows medicinal chemists to utilize the easily synthesized thiane ring as a sacrificial scaffold to access highly strained, complex carbocycles that would be synthetically intractable via traditional bottom-up approaches.

SkeletalEditing AlphaThiane alpha-Acylated Thiane (6-Membered Heterocycle) LED 400 nm Blue LED Irradiation AlphaThiane->LED Extrusion C-S Bond Cleavage & Sulfur Extrusion LED->Extrusion Contraction C(sp3)-C(sp3) Coupling (Ring Contraction) Extrusion->Contraction Final Cyclopentane Derivative (Contiguous Stereocenters) Contraction->Final

Photomediated skeletal editing: Ring contraction of alpha-acylated thianes via sulfur extrusion.

References

  • MDPI. "Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents." MDPI, 2017.[Link]

  • NIH / PMC. "Skeletal Editing Strategies Driven by Total Synthesis." National Institutes of Health, 2021.[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation of Thian-4-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Design, and Step-by-Step Protocols Introduction and Mechanistic Rationale Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Design, and Step-by-Step Protocols

Introduction and Mechanistic Rationale

Thian-4-amine (tetrahydro-2H-thiopyran-4-amine) is a highly versatile building block in modern drug discovery. It is frequently utilized as a lipophilic, metabolically distinct bioisostere for piperidine[1]. Because the thiane sulfur atom lacks the hydrogen-bond accepting capability and basicity of a piperidine nitrogen, it fundamentally alters the physicochemical properties (e.g., pKa, LogP) and metabolic routing (e.g., shifting metabolism towards S-oxidation rather than N-dealkylation) of the parent scaffold[2].

Functionalizing the exocyclic primary amine via N-alkylation is a critical step in generating secondary or tertiary amine derivatives. However, direct alkylation with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation (forming tertiary amines or quaternary ammonium salts). To ensure a self-validating, high-yielding process, Reductive Amination is the industry gold standard[3]. This method leverages the transient formation of an imine/iminium intermediate, which is subsequently reduced in situ, effectively preventing over-alkylation[2].

Mechanistic Pathway of Reductive Amination

The reaction proceeds via a condensation-reduction sequence. The primary amine of thian-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. Dehydration yields an iminium ion (or imine), which is selectively reduced by a mild hydride source.

Pathway A Thian-4-amine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Schiff Base) C->D -H2O (Acid Catalysis) E N-Alkylated Thian-4-amine (Secondary Amine) D->E Hydride Reduction (NaBH(OAc)3)

Mechanistic sequence of the reductive amination of thian-4-amine.

Causality in Reagent Selection (E-E-A-T)
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄) because it is a significantly milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde/ketone, allowing for a highly efficient "one-pot" procedure[3]. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, particularly for hindered ketones like acetone[4].

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard[2]. DCE is preferred if slightly elevated temperatures are required for sluggish imine formation.

  • Acid Additive: Glacial acetic acid (1-2 equivalents) is crucial when using ketones or electron-rich aldehydes. It facilitates the dehydration of the hemiaminal to the iminium ion and ensures the reducing agent remains active.

Experimental Workflows

Protocol A: Standard Reductive Amination (Mono-alkylation)

This protocol describes the synthesis of a secondary amine using an aldehyde or unhindered ketone.

Workflow Step1 1. Reagent Assembly Thian-4-amine + Carbonyl in DCE Add AcOH (1.0 eq) Step2 2. Imine Equilibration Stir 1-2 h at 25°C Step1->Step2 Step3 3. Hydride Delivery Add NaBH(OAc)3 (1.5 eq) portion-wise Step2->Step3 Step4 4. Reaction Monitoring Stir 4-12 h, track via LCMS/TLC Step3->Step4 Step5 5. Quench & Extraction Sat. NaHCO3 quench Extract with DCM Step4->Step5 Step6 6. Isolation Flash Chromatography (SiO2) Step5->Step6

Step-by-step experimental workflow for the reductive amination of thian-4-amine.

Materials
  • Thian-4-amine (or its hydrochloride salt)[1] - 1.0 mmol

  • Aldehyde or Ketone - 1.05 mmol (slight excess to drive conversion)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) - 1.5 mmol

  • Glacial Acetic Acid (AcOH) - 1.0 mmol (Use 2.0 mmol if using the HCl salt of the amine)

  • 1,2-Dichloroethane (DCE) - 5.0 mL

  • N,N-Diisopropylethylamine (DIPEA) - 1.0 mmol (ONLY if using thian-4-amine HCl salt)

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend thian-4-amine (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Note: If using thian-4-amine HCl, add DIPEA (1.0 mmol) and stir for 10 minutes to generate the free base.

  • Imine Formation: Add the carbonyl compound (1.05 mmol) followed by glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 1 to 2 hours. This pre-equilibration is critical for maximizing the yield of the iminium intermediate before reduction[2].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5-10 minutes to control any mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the reaction progress via LCMS or TLC (ninhydrin stain is highly effective for visualizing primary/secondary amines).

  • Quench: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM/MeOH with 1% NH₄OH) to afford the pure N-alkylated thian-4-amine.

Protocol B: Photoredox-Mediated Alkylative Amination (Advanced)

For challenging, sterically hindered alkyl groups (e.g., all-alkyl α-tertiary amino acid derivatives), traditional reductive amination may fail. Recent advances utilize visible-light photoredox catalysis. For instance, reacting thian-4-amine with an α-ketoester and an alkyl iodide in the presence of a silane (e.g., tris(trimethylsilyl)silane) and a photocatalyst allows for complex, radical-mediated N-alkylation[5].

Data Presentation & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and expected outcomes during the optimization of thian-4-amine N-alkylation.

ParameterConditionCausality & Expected OutcomeRecommendation
Reducing Agent NaBH(OAc)₃Mild; selectively reduces iminium over carbonyl. Yields typically >80%.Optimal for aldehydes and unhindered ketones.
Reducing Agent NaBH₃CNRequires acidic pH (~4-5). Highly effective for hindered ketones (e.g., acetone)[4].Use for sterically demanding ketones; requires toxic gas ventilation.
Reducing Agent NaBH₄Too strong; rapidly reduces the carbonyl before imine formation can occur.Avoid for one-pot reductive aminations.
Solvent DCE / DCMExcellent solubility for NaBH(OAc)₃; non-nucleophilic[2].Optimal . DCE allows for heating if required.
Solvent MeOH / EtOHProtic solvents can accelerate imine formation but may react with strong electrophiles.Use with NaBH₃CN or NaBH₄ (strict two-step process).
Additive Ti(OiPr)₄Acts as a Lewis acid and water scavenger. Drives imine formation for highly hindered substrates.Add 1-2 eq. if standard AcOH catalysis fails.

Troubleshooting & Self-Validating Checks

  • Issue: High levels of unreacted primary amine.

    • Validation Check: Did you use the HCl salt of thian-4-amine without adding a base? The primary amine must be free to act as a nucleophile. Ensure DIPEA or Et₃N is added to liberate the free base prior to carbonyl addition.

  • Issue: Dialkylation (Tertiary Amine Formation).

    • Validation Check: This is rare with NaBH(OAc)₃ but can occur with highly reactive, unhindered aldehydes (e.g., formaldehyde). If mono-methylating, use exactly 1.0 eq of formaldehyde, or switch to the Eschweiler-Clarke reaction if the dimethylated product is explicitly desired.

  • Issue: Sulfoxide Formation.

    • Validation Check: The thiane sulfur is susceptible to oxidation[2]. Ensure solvents are properly degassed if leaving reactions for extended periods, and avoid using any strongly oxidizing workup conditions.

References

  • BenchChem. "N-(4-bromo-3-fluorophenyl)thian-4-amine: Synthesis, Characterization, and Applications." BenchChem.
  • BenchChem. "A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design." BenchChem.
  • Google Patents. "US9233956B2 - Benzene sulfonamide thiazole and oxazole compounds." Google Patents.
  • DOI.org. "Visible-light mediated carbonyl alkylative amination to all-alkyl α-tertiary amino acid derivatives." ACS Omega.
  • Chem-Impex. "Tetrahydro-2H-thiopyran-4-amine hydrochloride." Chem-Impex.

Sources

Application

Application Note: The Role of 2-Aminothiazole Scaffolds in Anticancer Drug Design & Target Engagement Protocols

Introduction & Pharmacological Rationale The 2-aminothiazole (2-AT) nucleus has emerged as a highly privileged scaffold in the realm of medicinal chemistry and oncology[1]. Its unique physicochemical profile allows it to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-aminothiazole (2-AT) nucleus has emerged as a highly privileged scaffold in the realm of medicinal chemistry and oncology[1]. Its unique physicochemical profile allows it to act as a versatile pharmacophore: the exocyclic amine functions as a potent hydrogen bond donor, while the endocyclic nitrogen and sulfur atoms serve as hydrogen bond acceptors[2]. This dual capacity makes the 2-AT scaffold exceptionally well-suited for anchoring within the ATP-binding pockets of various kinases and the colchicine-binding site of tubulin[3].

Clinically successful molecules such as Dasatinib (a dual Src/Abl kinase inhibitor) and Alpelisib (a PI3Kα inhibitor) underscore the therapeutic viability of this heterocycle[4]. For drug development professionals, understanding the mechanistic interactions and the precise protocols required to validate 2-AT derivatives is critical for advancing next-generation antineoplastic agents.

Mechanistic Pathways: Kinase Inhibition & Microtubule Disruption

Kinase Target Engagement

In the context of BCR-ABL and Src family kinases, the 2-AT ring acts as a bioisostere for the adenine ring of ATP[5]. The endocyclic nitrogen forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met319 in Lck/Src), while the exocyclic amine interacts with the adjacent threonine gatekeeper residue[4]. This dual anchoring effectively locks the kinase in an inactive conformation, halting downstream oncogenic signaling cascades such as STAT5 and FAK, ultimately inducing apoptosis[6].

Tubulin Polymerization Inhibition

Beyond kinases, structurally modified 2-AT derivatives have demonstrated profound efficacy in disrupting microtubule dynamics[3]. By binding to the colchicine site at the interface of the α/β -tubulin heterodimer, these scaffolds prevent the conformational changes necessary for microtubule assembly, thereby arresting cancer cells in the G2/M phase of the cell cycle[7].

G Dasatinib 2-Aminothiazole Scaffold (e.g., Dasatinib) BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Blocks ATP Pocket Src Src Kinase Dasatinib->Src Blocks ATP Pocket Apoptosis Apoptosis (Cell Death) Dasatinib->Apoptosis Induces ATP ATP Molecule ATP->BCR_ABL Activates ATP->Src Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylates FAK FAK / PI3K Src->FAK Phosphorylates Proliferation Cancer Cell Proliferation & Survival STAT5->Proliferation Promotes FAK->Proliferation Promotes

2-aminothiazole-mediated inhibition of Src/BCR-ABL signaling pathways.

Quantitative Data: Target Selectivity & Potency

To illustrate the efficacy of 2-AT scaffolds, the following table summarizes the comparative inhibitory profiles of Dasatinib against other standard inhibitors, alongside novel 2-AT tubulin inhibitors. The nanomolar potency of 2-ATs highlights their superior binding affinity.

Target / KinaseInhibitor (Scaffold Type)IC50 ValueReference
BCR-ABL Dasatinib (2-Aminothiazole)< 1.0 nM[8]
BCR-ABL Imatinib (2-Phenylaminopyrimidine)260 nM[8]
Src Kinase Dasatinib (2-Aminothiazole)0.5 nM[6]
Tubulin Compound 7c (2-AT derivative)2.00 μM[9]
Tubulin Combretastatin A-4 (Control)2.96 μM[9]

Experimental Protocols & Methodologies

The following protocols provide a self-validating system for synthesizing and evaluating 2-AT scaffolds. Every step is grounded in chemical and biological causality to ensure assay robustness.

Protocol 1: Hantzsch Synthesis of the 2-Aminothiazole Core

Purpose : The Hantzsch synthesis is the most robust method for constructing the 2-AT ring, allowing for rapid diversification at the 4- and 5-positions[4].

  • Reaction Setup : Dissolve the chosen α -halo ketone and thiourea (1:1.1 molar ratio) in anhydrous ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state during the initial nucleophilic attack of the sulfur atom onto the α -carbon.

  • Base Addition : Add a catalytic amount of triethylamine (TEA) dropwise.

    • Causality: TEA acts as an acid scavenger, neutralizing the hydrohalic acid byproduct. This prevents the protonation of the thiourea's amino group, ensuring it remains sufficiently nucleophilic to attack the carbonyl carbon for the cyclization step.

  • Cyclization : Reflux the mixture at 80°C for 2-4 hours, monitoring via TLC.

    • Causality: Heat provides the necessary activation energy to drive the dehydration step, aromatizing the ring to form the thermodynamically stable 2-aminothiazole core.

Protocol 2: In Vitro Kinase Target Engagement Assay (TR-FRET)

Purpose : Validates the ATP-competitive nature of the synthesized 2-AT derivatives against targets like Src or BCR-ABL.

  • Buffer Preparation : Prepare a kinase buffer containing ATP at exactly its Km​ value for the specific kinase.

    • Causality: Setting the ATP concentration at the Michaelis constant ( Km​ ) ensures the assay is highly sensitive to ATP-competitive inhibitors (like 2-ATs), allowing accurate determination of IC50​ without the substrate out-competing the drug.

  • Inhibitor Incubation : Add the 2-AT inhibitor (serial dilutions) to the kinase and pre-incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the reaction is initiated, preventing artificially inflated IC50​ values.

  • Initiation : Add the fluorescently labeled peptide substrate and initiate the reaction with Mg2+ .

    • Causality: Mg2+ is an essential catalytic cofactor that coordinates the β and γ phosphates of ATP, facilitating the phosphotransfer reaction to the peptide.

Protocol 3: Tubulin Polymerization Inhibition Assay

Purpose : Differentiates microtubule-destabilizing 2-ATs from kinase-targeting 2-ATs[7].

  • Master Mix : Prepare purified porcine tubulin in PEM buffer (PIPES, EGTA, MgCl2​ ) supplemented with 1 mM GTP.

    • Causality: PIPES maintains optimal pH, EGTA chelates Ca2+ (which inherently inhibits polymerization), and GTP provides the thermodynamic driving force required for α/β -tubulin lattice closure.

  • Compound Addition : Introduce the 2-AT derivatives and transfer the microplate to a fluorometer pre-warmed to 37°C.

    • Causality: Microtubule assembly is strictly temperature-dependent. Shifting the temperature to 37°C initiates polymerization, allowing real-time kinetic monitoring of how the inhibitor disrupts this assembly.

  • Kinetic Measurement : Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

    • Causality: The fluorescent reporter (e.g., DAPI) undergoes a massive quantum yield enhancement when bound to the polymerized microtubule lattice compared to soluble tubulin, providing a direct, real-time readout of polymer mass.

Workflow Prep Step 1: Preparation Tubulin + GTP + Buffer Compound Step 2: Compound Addition Add 2-AT Derivative Prep->Compound Incubation Step 3: Incubation Shift to 37°C Compound->Incubation Measure Step 4: Kinetic Readout Ex: 340nm / Em: 410nm Incubation->Measure Analysis Step 5: Data Analysis Calculate IC50 Measure->Analysis

Step-by-step workflow of the fluorescence-based tubulin polymerization assay.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Semantic Scholar / Medicinal Chemistry Research[Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors ACS Omega[Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Frontiers in Chemistry[Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the N-Alkylation of α-Bromo Ketones

Introduction & Mechanistic Overview The synthesis of α-amino ketones is a critical operation in medicinal chemistry, as these motifs are ubiquitous in therapeutics ranging from antidepressants (e.g., bupropion) to antifu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of α-amino ketones is a critical operation in medicinal chemistry, as these motifs are ubiquitous in therapeutics ranging from antidepressants (e.g., bupropion) to antifungal agents[1]. The most direct route to these scaffolds is the N-alkylation of α-bromo ketones with primary or secondary amines. While conceptually simple, this bimolecular nucleophilic substitution ( SN​2 ) is fraught with chemoselectivity challenges[2]. The pronounced electrophilicity of the α-carbon, adjacent to the electron-withdrawing carbonyl, makes it highly reactive, but also susceptible to competitive pathways such as over-alkylation, base-induced elimination, and pyrazine-forming dimerization[3].

This application note provides a comprehensive, self-validating guide to optimizing the reaction conditions for coupling amines with α-bromo ketones. By analyzing the causality behind solvent, base, and stoichiometric choices, this document equips researchers with robust protocols for high-yield synthesis.

Reaction Parameters & Causality

Nucleophile Kinetics and Over-Alkylation Control

The primary failure mode in α-bromo ketone amination is over-alkylation. When a primary amine reacts, the resulting secondary α-amino ketone is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly attached alkyl group. To circumvent this, kinetic control must be applied: primary amines should be used in large excess (3.0 to 5.0 equivalents) to ensure the unreacted primary amine outcompetes the product for the remaining electrophile[2]. For secondary amines, which form tertiary amine products that are sterically hindered, a stoichiometric amount (1.0 to 1.2 equivalents) is usually sufficient[4].

Solvent Effects: Solvation of the Transition State

The SN​2 transition state involves significant charge dispersion. Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal because they stabilize the developing charge separation in the transition state without hydrogen-bonding to the amine nucleophile, thereby maximizing its reactivity[4]. Non-polar solvents like Toluene or Dichloromethane (DCM) can be used for highly reactive substrates but typically result in sluggish kinetics and lower yields[1].

Base Selection: Heterogeneous vs. Homogeneous

The reaction generates hydrobromic acid (HBr), which will protonate the amine nucleophile, rendering it inactive. An acid scavenger is mandatory.

  • Inorganic Bases (e.g., K2​CO3​ , NaHCO3​ ) : Mild, insoluble inorganic bases are highly recommended. They act as a heterogeneous "base reservoir," neutralizing HBr without creating a highly basic solution environment that could trigger the degradation of the α-bromo ketone or promote aldol-type condensations[4].

  • Organic Bases (e.g., DIPEA, Et3​N ) : While useful for maintaining homogeneity, tertiary amine bases can sometimes act as competing nucleophiles (forming quaternary ammonium salts) or promote E2 elimination to form enones, particularly with sterically hindered α-bromo ketones[5].

Quantitative Data Summary

Table 1: Comparative Reaction Conditions for α-Bromo Ketone Amination

Amine TypeEquivalentsSolventBaseTemp (°C)Primary ChallengeTypical Yield
Primary (Aliphatic) 3.0 - 5.0MeCN K2​CO3​ (1.5 eq)0 to 25Over-alkylation65 - 85%
Primary (Aromatic) 2.0 - 3.0DMF NaHCO3​ (2.0 eq)60 - 80Low nucleophilicity50 - 75%
Secondary (Aliphatic) 1.1 - 1.5MeCN / THFDIPEA (1.5 eq)0 to 25Steric hindrance80 - 95%
Secondary (Aromatic) 2.0DMF K2​CO3​ (2.0 eq)80 - 100Low nucleophilicity40 - 70%

Experimental Workflows & Protocols

Protocol A: Synthesis of Secondary α-Amino Ketones (Using Primary Amines)

Objective: Maximize mono-alkylation while suppressing dimerization and over-alkylation.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (4.0 mmol, 4.0 equiv) in anhydrous MeCN (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 mmol, 1.5 equiv) to the solution. Stir the suspension for 10 minutes at 0 °C (ice bath).

  • Electrophile Addition: Dissolve the α-bromo ketone (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5 mL). Add this solution dropwise to the amine suspension over 30 minutes using a syringe pump.

    • Causality Note: Dropwise addition keeps the instantaneous concentration of the electrophile low, strongly favoring mono-alkylation over di-alkylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, EtOAc/Hexanes gradient with 1% Et3​N ).

    • Causality Note: Adding 1% Et3​N to the eluent neutralizes the acidic silanol groups on the silica gel, preventing the basic α-amino ketone from streaking and improving isolated yields[1].

Protocol B: Synthesis of Tertiary α-Amino Ketones (Using Secondary Amines)

Objective: Efficient coupling of sterically demanding secondary amines.

  • Preparation: Dissolve the α-bromo ketone (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv) in anhydrous THF or MeCN (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) dropwise at 0 °C[5].

  • Reaction: Stir the mixture at room temperature for 4–8 hours. If the amine is sterically hindered (e.g., diisopropylamine), heating to 50 °C may be required.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[4].

  • Purification: Purify via silica gel chromatography or recrystallize the product as a hydrochloride salt by treating the free base in diethyl ether with 2M HCl in ether.

Visualizations

Pathway A α-Bromo Ketone (Electrophile) C SN2 Transition State (Polar Aprotic Solvent) A->C Nucleophilic Attack B Amine Nucleophile (1° or 2°) B->C D α-Amino Ketone (Desired Product) C->D Controlled Stoichiometry E Over-alkylation (Tertiary/Quaternary Salt) D->E Excess Electrophile F Dimerization (Pyrazine Formation) D->F Intermolecular Condensation (1° Amines)

Reaction pathway logic showing desired SN2 amination versus competitive side reactions.

Workup Start Crude Reaction Mixture (Product, Salts, Excess Amine) Filter Filter through Celite (Removes Inorganic Salts) Start->Filter If Heterogeneous Base Used Quench Aqueous NaHCO3 Quench (Neutralizes HBr) Start->Quench If Homogeneous Base Used Extract Liquid-Liquid Extraction (EtOAc or DCM) Filter->Extract Quench->Extract Org Organic Phase (Contains α-Amino Ketone) Extract->Org Aq Aqueous Phase (Water-soluble impurities) Extract->Aq Purify Chromatography or HCl Salt Crystallization Org->Purify

Decision tree for the isolation and purification of α-amino ketones from crude mixtures.

References

  • Benchchem , "2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol". 1

  • ResearchGate , "Oxidative Amination of Aldehydes with Amines into α-Amino Ketones". 3

  • NIH PMC , "Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides". 5

  • Organic-Chemistry.org , "α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination".2

  • ACS Publications , "Electrochemical Oxidative Coupling Between Benzylic C(sp3)–H and N–H of Secondary Amines: Rapid Synthesis of α-Amino α-Aryl Esters". 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2-methoxyethyl)thian-4-amine

Welcome to the technical support center for N-(2-methoxyethyl)thian-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-methoxyethyl)thian-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experimental work.

I. Overview of Purification Challenges

N-(2-methoxyethyl)thian-4-amine is typically synthesized via reductive amination of thian-4-one with 2-methoxyethylamine.[1] While the synthesis is relatively straightforward, the purification of the final product can present several challenges. The basic nature of the amine can lead to issues with standard silica gel chromatography, and the presence of structurally similar impurities requires carefully optimized purification strategies.[2]

This guide will address the most common impurities and provide detailed protocols for their removal, ensuring the high purity of your final compound.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: My crude product contains unreacted starting materials (thian-4-one and 2-methoxyethylamine). How can I remove them?

Answer: The removal of unreacted starting materials can be achieved through a combination of liquid-liquid extraction and column chromatography.

Explanation of Causality:

  • 2-Methoxyethylamine: This primary amine is highly polar and water-soluble, making it amenable to removal with an aqueous wash.[3][4]

  • Thian-4-one: This ketone is less polar than the amine starting material but can be separated from the more polar desired product by column chromatography.

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

  • Follow with a wash using deionized water to remove the majority of the unreacted 2-methoxyethylamine.

  • Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: I'm observing a significant amount of a tertiary amine byproduct in my crude product. What is it and how do I get rid of it?

Answer: A common side product in reductive aminations is the formation of a tertiary amine through over-alkylation of the desired secondary amine.[5] In this case, the likely byproduct is N,N-bis(2-methoxyethyl)thian-4-amine. Separation requires careful column chromatography.

Explanation of Causality: The newly formed secondary amine, N-(2-methoxyethyl)thian-4-amine, can compete with the primary amine (2-methoxyethylamine) and react with another molecule of thian-4-one, leading to the tertiary amine impurity.

Step-by-Step Protocol: Optimized Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 35-70 µm).

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity.

    • Initial Eluent: Hexanes/Ethyl Acetate (e.g., 9:1 v/v) to elute non-polar impurities.

    • Gradient: Gradually increase the proportion of ethyl acetate and then introduce a small percentage of methanol (e.g., up to 5%) to elute your desired secondary amine. The tertiary amine, being more polar, will elute later.

  • Tailing Suppression: Due to the basic nature of the amines, peak tailing on silica gel is a common issue.[2] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system.[6]

  • Fraction Collection and Analysis: Collect small fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

Data Presentation: Typical Elution Profile

CompoundTypical Rf Value (8:2 Hexanes:EtOAc + 0.5% Et₃N)Elution Order
Thian-4-one~0.61st
N-(2-methoxyethyl)thian-4-amine~0.32nd
N,N-bis(2-methoxyethyl)thian-4-amine~0.13rd
Issue 3: My purified product appears as an oil, but I need a solid. Can N-(2-methoxyethyl)thian-4-amine be crystallized?

Answer: While the free base of N-(2-methoxyethyl)thian-4-amine is often an oil at room temperature, it can be converted to a crystalline salt, which is often easier to handle and purify further. The hydrochloride (HCl) salt is a common choice.

Explanation of Causality: The formation of a salt increases the lattice energy of the compound, often leading to a more ordered crystalline solid with a defined melting point. This process can also serve as a final purification step, as impurities may remain in the solvent.

Step-by-Step Protocol: Salt Formation and Crystallization

  • Dissolve the purified oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.

  • Continue addition until a precipitate is formed and no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes to an hour to ensure complete salt formation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the solid under vacuum to obtain the hydrochloride salt.

  • For recrystallization, dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]

Mandatory Visualization: Purification Workflow

PurificationWorkflow crude Crude Product extraction Liquid-Liquid Extraction crude->extraction Remove water-soluble impurities & starting amine chromatography Column Chromatography extraction->chromatography Separate ketone & over-alkylation byproduct salt_formation Salt Formation & Crystallization chromatography->salt_formation For solid product & final polishing pure_product Pure Product (Oil or Salt) chromatography->pure_product salt_formation->pure_product

Caption: General purification workflow for N-(2-methoxyethyl)thian-4-amine.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified N-(2-methoxyethyl)thian-4-amine?

A1: As an amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It is recommended to store the purified compound, whether as the free base or a salt, under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is advisable.[8]

Q2: Can I use reversed-phase chromatography for purification?

A2: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially for polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]

Q3: Are there any specific safety precautions I should take when handling N-(2-methoxyethyl)thian-4-amine?

A3: Amines can be corrosive and irritants. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.

Mandatory Visualization: Troubleshooting Logic

TroubleshootingLogic cluster_sm Starting Material Removal cluster_oa Over-alkylation Byproduct Removal start Impure Product check_impurities Identify Impurities via TLC/LC-MS Starting Materials Present? Over-alkylation Product? start->check_impurities extraction Perform Aqueous Workup/Extraction check_impurities:f1->extraction Yes chrom_oa Optimized Column Chromatography (with amine additive) check_impurities:f2->chrom_oa Yes chrom_sm Column Chromatography (Standard Gradient) extraction->chrom_sm check_form Desired Form? (Oil vs. Solid) chrom_sm->check_form chrom_oa->check_form salt_form Perform Salt Formation & Crystallization check_form->salt_form Solid final_product Pure Product check_form->final_product Oil salt_form->final_product

Caption: Decision tree for troubleshooting the purification process.

IV. References

  • PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. Retrieved from [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Mustafa, M. A., et al. (2016). Synthesis and characterisation of new organotin (IV)(2-methoxyethyl)-methyldithiocarbamate complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1599-1606.

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)ethylamine. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International, 1(1), 1-10.

  • Suescun, L., et al. (2018). Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1848–1852.

  • Google Patents. (n.d.). Purification method of thiophene. Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Tiekink, E. R. T. (2016). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1486.

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification by distillation and purge. Retrieved from

  • Martínez-Otero, D., et al. (2022). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Molecules, 27(19), 6523.

  • Gold, M. R., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Organic Chemistry, 87(1), 586-590.

  • Google Patents. (n.d.). Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines and for the stabilization of these compounds against the formation of nitrosamines. Retrieved from

  • Wikipedia. (n.d.). Tetramethylethylenediamine. Retrieved from [Link]

  • Jagdale, D. M., et al. (2023). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal, 16(3).

Sources

Optimization

N-(2-methoxyethyl)thian-4-amine stability and degradation pathways

Welcome to the Technical Support Center for N-(2-methoxyethyl)thian-4-amine (CAS 1158366-41-6). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-methoxyethyl)thian-4-amine (CAS 1158366-41-6). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical and metabolic liabilities of this specific building block.

The integration of a thiane (tetrahydrothiopyran) ring with a secondary amine and a methoxyethyl chain offers unique spatial and lipophilic properties for scaffold design. However, these same functional groups introduce specific degradation vectors—namely S-oxidation, N-dealkylation, and N-oxidation—that must be tightly controlled during synthesis, storage, and biological evaluation[1][2].

Below is our comprehensive troubleshooting guide, detailing the causality behind common experimental failures and providing field-proven, self-validating protocols to ensure scientific integrity.

FAQ 1: Benchtop Stability & Storage

Q: Why does my N-(2-methoxyethyl)thian-4-amine stock solution turn cloudy or slightly yellow after prolonged storage at room temperature?

The Causality: This is a classic presentation of oxidative degradation . The sulfur atom within the thiane ring possesses lone electron pairs that are highly susceptible to oxidation by atmospheric oxygen, forming sulfoxides and, eventually, sulfones[1][3]. Furthermore, secondary amines can undergo slow auto-oxidation to form trace hydroxylamines or nitrones, which often impart a yellowish tint[4].

The Solution: To prevent structural degradation, the compound must be treated as oxygen-sensitive.

  • Storage: Store the neat solid under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Solution Handling: If preparing stock solutions (e.g., in DMSO or Acetonitrile), degas the solvents prior to use by sparging with nitrogen. Do not leave solutions exposed to ambient air on the benchtop for more than 4 hours.

FAQ 2: In Vitro Metabolic Stability

Q: During Human Liver Microsome (HLM) assays, we observe rapid clearance of the parent compound. What are the primary metabolic liabilities driving this?

The Causality: The rapid clearance is driven by two competing enzymatic pathways:

  • S-Oxidation: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes rapidly oxidize the thiane sulfur to a sulfoxide[1][5]. Because the thiane ring is highly lipophilic, it readily partitions into the active sites of these metabolizing enzymes.

  • N-Dealkylation: CYP450 enzymes catalyze the hydroxylation of the α -carbon on the methoxyethyl chain. This forms a highly unstable carbinolamine intermediate that spontaneously collapses, cleaving the C-N bond to release thian-4-amine and methoxyacetaldehyde[2][6].

The Solution: If metabolic stability is a bottleneck in your lead optimization, consider bioisosteric replacements. For example, substituting the thiane sulfur with a difluoromethylene group, or replacing the methoxyethyl chain with a cyclopropyl group, can significantly increase the C-H bond dissociation energy, thereby blocking CYP-mediated α -hydroxylation[1].

FAQ 3: Synthetic Workflow Degradation

Q: We see significant impurity formation (loss of the methoxyethyl group) during high-temperature reductive amination or coupling reactions. How can we prevent this?

The Causality: Secondary amines are prone to thermal degradation at elevated temperatures (>100°C), particularly in the presence of trace metals or oxygen[7]. Thermal stress can induce radical-mediated C-N bond cleavage or promote intermolecular condensation.

The Solution: Lower the reaction temperature to 60-80°C and utilize milder reducing agents (e.g., Sodium triacetoxyborohydride, STAB) in slightly acidic conditions (pH 5-6) to favor the iminium ion intermediate without requiring excessive thermal energy.

Quantitative Data: Degradation Profiling Summary

To assist your LC-MS/MS analytical teams, the following table summarizes the anticipated mass shifts associated with each degradation pathway.

Degradation PathwayTrigger / ConditionMajor ProductMass Shift ( Δ m/z)
S-Oxidation Atmospheric O 2​ , FMO/CYP450Sulfoxide / Sulfone+16 Da / +32 Da
N-Dealkylation CYP450 (In vitro / In vivo)Thian-4-amine-58 Da (Loss of methoxyethyl)
N-Oxidation CYP450, PeroxidesHydroxylamine / Nitrone+16 Da / +14 Da
O-Demethylation CYP450N-(2-hydroxyethyl)thian-4-amine-14 Da (Loss of CH 2​ )

Mandatory Visualization: Pathways & Workflows

Pathways cluster_ox Oxidative Pathways (Bench & Metabolic) cluster_met CYP450 Mediated Cleavage Parent N-(2-methoxyethyl) thian-4-amine SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx O2, FMO/CYP NOx N-Oxidation (Hydroxylamine/Nitrone) Parent->NOx O2, CYP NDealk N-Dealkylation (Thian-4-amine) Parent->NDealk CYP450 ODemeth O-Demethylation (Alcohol) Parent->ODemeth CYP450

Primary chemical and metabolic degradation pathways of N-(2-methoxyethyl)thian-4-amine.

Workflow Prep Sample Prep (1 µM in Buffer) Microsomes Add Liver Microsomes + NADPH Prep->Microsomes Incubate Incubate 37°C (0, 15, 30, 60 min) Microsomes->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (Clearance Profiling) Quench->Analyze

Standard in vitro microsomal stability assay workflow for clearance profiling.

Experimental Protocols

Protocol 1: Self-Validating Forced Oxidative Degradation (Benchtop)

To determine the specific shelf-life and oxidative liabilities of your batch, perform a forced degradation study. This protocol includes a critical quenching step to ensure the degradation measured occurred during the incubation, not inside the autosampler.

  • Preparation: Prepare a 1 mg/mL stock solution of N-(2-methoxyethyl)thian-4-amine in HPLC-grade Acetonitrile.

  • Aliquoting: Divide into two 1 mL aliquots: a Control Vial and a Test Vial.

  • Stressor Addition: Add 10 µL of 30% H 2​ O 2​ to the Test Vial. Add 10 µL of LC-MS grade water to the Control Vial.

  • Incubation: Seal both vials and incubate at 40°C for exactly 24 hours.

  • Quenching (Critical Step): Add 50 µL of 1M Sodium Thiosulfate to both vials to instantly neutralize residual peroxides. Causality: Failure to quench will result in runaway oxidation during the LC-MS queue, yielding false-positive degradation kinetics.

  • Analysis: Dilute 1:100 in mobile phase and analyze via LC-MS/MS, scanning for the +16 Da and +32 Da mass shifts.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol evaluates the vulnerability of the compound to CYP450 and FMO-mediated degradation[8].

  • Matrix Preparation: Prepare a 1 µM solution of the compound in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Run a parallel sample without NADPH. Since CYP/FMO enzymes require NADPH as a cofactor, the absence of degradation in this negative control proves that clearance is strictly enzymatic, not chemical instability in the buffer).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately crash it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Verapamil).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and identify N-dealkylated metabolites.

References

  • National Center for Biotechnology Information (PMC). N-Dealkylation of Amines. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Retrieved from:[Link]

  • Encyclopedia MDPI. Metabolic N-Dealkylation and N-Oxidation. Retrieved from:[Link]

  • SciELO. Enzymatic reactions involving the heteroatoms from organic substrates. Retrieved from:[Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Thian-4-Amines

Welcome to the technical support center for the synthesis of substituted thian-4-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted thian-4-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Thian-4-amines are valuable building blocks in medicinal chemistry, and a thorough understanding of their synthesis is crucial for efficient and successful drug discovery programs.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions in a user-friendly format. My goal is to equip you with the knowledge to not only solve problems as they arise but also to proactively design more robust synthetic routes.

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of substituted thian-4-amines, most commonly via reductive amination of thian-4-one and its derivatives, is a powerful transformation. However, it is not without its pitfalls. This section addresses the most frequently encountered side reactions and provides actionable solutions.

Issue 1: Over-alkylation leading to tertiary amine and quaternary ammonium salt formation.

Question: I am trying to synthesize a secondary thian-4-amine via reductive amination, but I am consistently observing the formation of the tertiary amine and even some quaternary ammonium salt. How can I prevent this?

Root Cause Analysis: Over-alkylation is a classic problem in amine synthesis.[2][3][4] The product of the initial reductive amination, a secondary amine, is often more nucleophilic than the starting primary amine. This makes it competitive in reacting with any remaining starting aldehyde or ketone, leading to the formation of a tertiary amine.[3] In the presence of an alkylating agent (if used in a subsequent step), this can proceed to form a quaternary ammonium salt.[3][5]

Solutions & Protocols:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the thian-4-one. This ensures the ketone is the limiting reagent and is consumed before significant over-alkylation can occur.[6]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is mild and selective for the reduction of the intermediate iminium ion over the starting ketone.[6][7] This minimizes the presence of unreacted ketone that could lead to over-alkylation. Avoid stronger reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction, as they can prematurely reduce the ketone.[6][7]

  • Stepwise Procedure: Consider a two-step approach. First, form the imine or enamine intermediate by reacting the thian-4-one and the primary amine, often with a dehydrating agent like molecular sieves to drive the equilibrium.[6] Once the imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent. This temporal separation of the reaction steps can significantly reduce over-alkylation.

Experimental Protocol: Selective Mono-alkylation via Reductive Amination

  • To a solution of thian-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (1.1 eq).

  • Add 4Å molecular sieves to the mixture to sequester the water formed during imine formation.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the formation of the imine by TLC.

  • Once the imine formation is complete, add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of bis(thian-4-yl)amine as a byproduct.

Question: During the synthesis of a primary thian-4-amine using ammonia, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is bis(thian-4-yl)amine. How can I suppress this?

Root Cause Analysis: This is another manifestation of over-alkylation. The initially formed primary thian-4-amine is nucleophilic and can react with another molecule of thian-4-one to form a secondary amine, bis(thian-4-yl)amine, after reduction.

Solutions & Protocols:

  • Excess Ammonia: The most effective way to minimize the formation of the bis-adduct is to use a large excess of ammonia.[2] This statistical approach ensures that a molecule of thian-4-one is more likely to encounter an ammonia molecule than the primary amine product.

  • Reaction Conditions: Running the reaction at lower temperatures can also help to control the rate of the second addition.

Experimental Protocol: Synthesis of Primary Thian-4-amine

  • Charge a pressure vessel with a solution of thian-4-one (1.0 eq) in methanol.

  • Cool the solution in a dry ice/acetone bath and carefully condense a large excess of anhydrous ammonia (e.g., 10-20 equivalents) into the vessel.

  • Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Work up the reaction as described in the previous protocol.

Issue 3: Ring-opening of the thiane ring.

Question: I am performing a reaction with a substituted thian-4-amine under acidic conditions and I am getting a complex mixture of products, some of which appear to be acyclic. Is it possible the thiane ring is opening?

Root Cause Analysis: Thiane rings, while generally stable, can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles.[8] The sulfur atom can be protonated or attacked by an electrophile, which can initiate a ring-opening cascade. Thiiranes (three-membered sulfur-containing rings) are particularly prone to this, but thianes can also react, albeit under more forcing conditions.[9][10]

Solutions & Protocols:

  • Control of pH: If acidic conditions are necessary, use the mildest possible acid and carefully buffer the reaction mixture if possible.

  • Protecting Groups: If the reaction requires harsh conditions, consider if a protecting group strategy for the sulfur atom is feasible, although this adds extra steps to the synthesis.

  • Alternative Reagents: Explore alternative reagents that do not require strongly acidic conditions.

Data Summary: pH and Ring Stability

pH RangeObservationRecommendation
> 7Thiane ring is generally stable.Preferred for reactions involving thian-4-amines.
4 - 6Generally safe for most transformations.Optimal for reductive amination.[6]
< 3Increased risk of ring-opening, especially with heating.Avoid if possible, or use with caution at low temperatures.
Issue 4: Difficulty in purifying the final amine product.

Question: My reaction to form a substituted thian-4-amine appears to be successful by TLC, but I am struggling to isolate the pure product from the reaction mixture. What are some effective purification strategies?

Root Cause Analysis: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Residual starting materials and byproducts from the reducing agent can also complicate purification.

Solutions & Protocols:

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.[6]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM).

    • Wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Separate the layers and discard the organic layer containing neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amine.

  • Amine-Specific Purification: A novel method involves the use of trichloroacetic acid (TCA) to precipitate the amine as a salt, which can then be easily separated. The TCA can then be removed by gentle heating, liberating the pure amine.[11]

  • Column Chromatography with Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape and separation.

Workflow for Amine Purification

purification_workflow crude_product Crude Reaction Mixture acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction Initial Cleanup column_chromatography Column Chromatography (with basic modifier) acid_base_extraction->column_chromatography For Complex Mixtures pure_amine Pure Substituted Thian-4-amine acid_base_extraction->pure_amine For Simple Mixtures column_chromatography->pure_amine reductive_amination thianone Thian-4-one iminium Iminium Ion thianone->iminium + Amine - H2O amine Primary Amine (R-NH2) amine->iminium reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product Substituted Thian-4-amine reducing_agent->product iminium->product + Reducing Agent

Caption: The general mechanism of reductive amination for the synthesis of substituted thian-4-amines.

References

  • Xu, J. (2017). Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes.
  • Jacobsen, J. A., et al. (2007).
  • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. BenchChem.
  • Pessêgo, M., et al. (2022).
  • MDPI. (2022). Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. MDPI.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synple Chem. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Synthesis of Amines. UW-Madison Chemistry.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Patil, S. P., et al. (2017).
  • Sigma-Aldrich. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid. Sigma-Aldrich.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • Chem-Impex. (n.d.). Tetrahydro-2H-thiopyran-4-amine hydrochloride. Chem-Impex.

Sources

Optimization

Technical Support Center: Purification of Amine Products by Chromatography

Welcome to the Technical Support Center for Amine Purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the chromatographic purification of amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the chromatographic purification of amine-containing compounds. Due to their inherent basicity and polarity, amines often present unique difficulties, including poor peak shape, low recovery, and on-column degradation.

As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your daily work. This resource combines troubleshooting guides for immediate problem-solving with in-depth FAQs and validated protocols to enhance your experimental success.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic purification of amines in a direct problem-and-solution format.

Problem: My amine product shows severe peak tailing or streaking on a silica gel column.

This is the most frequent issue reported by chemists purifying amines via normal-phase chromatography. The peak asymmetry compromises resolution, making it difficult to obtain pure fractions and accurate quantification.[1]

Primary Cause: Secondary Interactions with Silica

Standard silica gel is not an inert support; its surface is covered with silanol groups (Si-OH). These groups are weakly acidic (Brønsted acids) and readily interact with basic compounds like amines through strong hydrogen bonding or ionic interactions.[2][3] This strong, non-ideal interaction delays the elution of a portion of the analyte molecules, resulting in a "tail" on the backside of the chromatographic peak.[1][4]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and immediate solution is to "neutralize" the acidic silanol sites by adding a competing base to the mobile phase.[4][5] This additive saturates the active sites on the silica, minimizing their interaction with your amine product.[4]

    • Action: Add a small amount of a basic modifier like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide to your elution solvent.

    • Insight: TEA is volatile (boiling point ~89°C) and generally easy to remove under vacuum. For more stubborn cases, a solution of ammonium hydroxide in methanol (e.g., 2M NH₃ in MeOH) can be used as a highly polar "strong solvent" in your gradient.[5]

ModifierTypical ConcentrationRecommended Use CaseBoiling Point (°C)
Triethylamine (TEA) 0.1 - 1.0% (v/v)General purpose for secondary and tertiary amines.[6]89
Diethylamine (DEA) 0.1 - 1.0% (v/v)Alternative to TEA, sometimes offers different selectivity.[7]55
Ammonium Hydroxide 1-2% of a 2M solution in MeOHHighly polar amines that are very strongly retained.N/A (Gas in Solution)
  • Change to an Amine-Functionalized Stationary Phase: Instead of treating the symptoms with mobile phase additives, you can change the stationary phase to one inherently more suitable for amine purification.[8][9] Amine-functionalized silica columns have propyl-amine groups bonded to the surface, which effectively masks the underlying acidic silanols.[2]

    • Action: Substitute your standard silica column with a commercially available amine-functionalized (NH₂) column.

    • Insight: These columns provide a weakly basic surface, preventing the strong ionic interactions that cause tailing and yield loss.[2][5] This often allows for purification with simpler, neutral solvent systems (e.g., hexane/ethyl acetate), simplifying post-purification workup.[8]

Troubleshooting Workflow: Resolving Amine Peak Tailing

This diagram outlines the decision-making process when encountering poor peak shape with amine compounds on silica gel.

G A Start: Peak Tailing or Streaking Observed B Is the column mass overloaded? A->B C Dilute sample and reinject. Did peak shape improve? B->C Check D Yes: Reduce sample load. C->D Yes E No: Tailing is due to chemical interactions. C->E No F Add Basic Modifier to Mobile Phase (e.g., 0.5% TEA) E->F G Did peak shape improve? F->G Evaluate H Yes: Problem Solved. Proceed with purification. G->H Yes I No, or recovery is still low. G->I No J Switch to Amine-Functionalized Column I->J K Consider Alternative Strategy: - Reversed-Phase (High pH) - Protecting Group Addition I->K

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Amine Alkylation Reactions

Welcome to the Technical Support Center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amine alkylation reactions, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amine alkylation reactions, focusing on the prevention of common byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in amine alkylation and why does it form?

A1: The most prevalent issue in direct amine alkylation with reagents like alkyl halides is over-alkylation . This results in a mixture of secondary, tertiary, and even quaternary ammonium salts when the desired product is a primary or secondary amine.[1][2][3] The root cause lies in the increased nucleophilicity of the alkylated amine product compared to the starting material.[1][4][5] The addition of an electron-donating alkyl group increases the electron density on the nitrogen atom, making the product more reactive than the reactant.[4][6] This creates a "runaway" reaction cascade that is difficult to control.[5][7]

Q2: How can I favor mono-alkylation using stoichiometry?

A2: A common strategy is to use a large excess of the starting amine relative to the alkylating agent.[1][8][9] This increases the statistical probability that the alkylating agent will react with the more abundant starting amine rather than the newly formed, more nucleophilic product.[1][10] While this can improve selectivity, it is not always atom-economical, especially if the amine is a valuable reagent.[1][3]

Q3: What role do the base and solvent play in controlling selectivity?

A3: The choice of base and solvent is critical in directing the outcome of an amine alkylation.

  • Base: A well-chosen base can deprotonate the amine to enhance its nucleophilicity without promoting side reactions. Sterically hindered, non-nucleophilic bases are often preferred to avoid competition with the amine as a nucleophile. Cesium bases, such as cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH), have demonstrated high selectivity for mono-N-alkylation of primary amines.[1]

  • Solvent: The solvent influences both the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used as they can effectively solvate the transition state.[10][11] Interestingly, the use of ionic liquids as solvents has been shown to reduce the over-alkylation of secondary amines.[12][13]

Q4: Aside from over-alkylation, what other common byproducts should I be aware of?

A4: Besides over-alkylation, be mindful of elimination byproducts . This is particularly problematic when using sterically hindered alkyl halides (secondary or tertiary) or strong, bulky bases.[1] These conditions can favor the elimination of H-X from the alkyl halide to form an alkene, rather than the desired substitution reaction.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of mono-, di-, and tri-alkylated products.

This is a classic sign of uncontrolled over-alkylation.[7]

Root Cause Analysis: The secondary amine product is more nucleophilic than the primary amine starting material, leading to subsequent alkylations.[4]

Troubleshooting Workflow:

G start Over-alkylation Observed strategy Select Mitigation Strategy start->strategy stoch Adjust Stoichiometry strategy->stoch Simple Adjustment conditions Modify Reaction Conditions strategy->conditions Optimization alt_method Alternative Synthetic Route strategy->alt_method Persistent Issue stoch_details Use large excess of amine (5-10 eq.) Slowly add alkylating agent stoch->stoch_details conditions_details Lower reaction temperature Use less polar solvent Use a selective base (e.g., Cs₂CO₃) conditions->conditions_details reductive_amination Reductive Amination alt_method->reductive_amination protecting_group Protecting Group Strategy alt_method->protecting_group gabriel Gabriel Synthesis (for 1° amines) alt_method->gabriel G phthalimide Potassium Phthalimide alkylation N-Alkylation (SN2 with R-X) phthalimide->alkylation intermediate N-Alkylphthalimide (Non-nucleophilic) alkylation->intermediate hydrolysis Hydrolysis or Hydrazinolysis intermediate->hydrolysis product Primary Amine (R-NH₂) hydrolysis->product

Sources

Reference Data & Comparative Studies

Validation

N-(2-methoxyethyl)thian-4-amine NMR spectral analysis

Analytical Comparison Guide: NMR Spectral Elucidation of N-(2-methoxyethyl)thian-4-amine As a Senior Application Scientist, the structural validation of functionalized heterocycles requires moving beyond simple 1D screen...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: NMR Spectral Elucidation of N-(2-methoxyethyl)thian-4-amine

As a Senior Application Scientist, the structural validation of functionalized heterocycles requires moving beyond simple 1D screening. N-(2-methoxyethyl)thian-4-amine is a highly versatile secondary amine building block utilized in medicinal chemistry[1]. However, its structural elucidation presents two distinct analytical challenges: the conformational dynamics of the tetrahydrothiopyran (thiane) ring[2] and the spectral overlap of the 2-methoxyethyl aliphatic sidechain.

This guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths, providing a self-validating experimental protocol to unambiguously assign the structure and conformational state of N-(2-methoxyethyl)thian-4-amine.

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical progression from sample preparation through hardware selection to final conformational validation.

G A Sample Prep: N-(2-methoxyethyl)thian-4-amine B Solvent Selection (Polarity & H-Bonding) A->B C1 CDCl3 (Standard ID) B->C1 C2 DMSO-d6 (NH H-Bonding) B->C2 D Hardware Selection C1->D C2->D E1 400 MHz RT Probe (Routine Screening) D->E1 E2 600 MHz Cryoprobe (Multiplet Resolution) D->E2 F 2D NMR Acquisition (COSY, HSQC, HMBC) E1->F E2->F G Conformational Validation (Axial/Equatorial Ratio) F->G

NMR workflow for the structural and conformational validation of thiane derivatives.

Comparative Analysis: Solvent Systems for Conformational Trapping

The choice of deuterated solvent fundamentally alters the observed spectral resolution. For secondary amines like N-(2-methoxyethyl)thian-4-amine, the exchange rate of the -NH- proton dictates whether it appears as a broad baseline hump or a distinct, integrable multiplet.

  • CDCl₃ (Standard): Provides excellent resolution for the non-polar thiane ring protons. However, due to the lack of hydrogen-bonding stabilization, the secondary amine proton undergoes rapid intermolecular exchange, often broadening into the baseline. Furthermore, the N-CH₂ sidechain protons frequently overlap with the equatorial H-2/H-6 protons of the thiane ring.

  • DMSO-d₆ (High Polarity): Acts as a strong hydrogen-bond acceptor. Causality: By locking the -NH- proton in a hydrogen bond, DMSO-d₆ drastically slows the chemical exchange rate on the NMR timescale. This sharpens the -NH- signal and allows for the observation of scalar coupling ( 3JH−N−C−H​ ) between the amine proton and the adjacent C4 methine proton.

Table 1: Comparative ¹H NMR Chemical Shifts & Resolution by Solvent

Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Resolution Impact & Causality
Thiane H-4 (axial) ~2.65 (tt)~2.55 (tt)High resolution in both; large Jaa​ (~11.5 Hz) confirms equatorial amine[3].
Thiane H-2, H-6 ~2.75 (m)~2.60 (m)Severe overlap with N-CH₂ sidechain in CDCl₃; better dispersed in DMSO-d₆.
N-CH₂ (sidechain) ~2.80 (t)~2.65 (t)Distinct triplet in DMSO-d₆ due to altered solvation shell.
Secondary -NH- ~1.60 (br s)~2.10 (br m)Sharpens significantly in DMSO-d₆ due to strong H-bond acceptance.

Comparative Analysis: Field Strength & Probe Technology

The thiane ring is highly puckered due to the long C-S bonds (~1.8 Å) compared to standard C-C bonds (~1.54 Å)[3]. This geometry forces the axial protons into a strictly parallel alignment, resulting in strong scalar couplings. At lower magnetic fields, this creates complex second-order spin systems.

  • Causality behind Field Strength: At 400 MHz, the chemical shift difference ( Δν ) between the axial and equatorial protons at C3/C5 is small relative to their coupling constant ( J ). This low Δν/J ratio results in second-order (ABXY) "roofing" effects, making it nearly impossible to extract accurate coupling constants. Upgrading to a 600 MHz spectrometer increases the Zeeman splitting, raising the Δν/J ratio and pushing the spin system toward first-order (AMXY) behavior. This is critical for measuring the exact Jaa​ coupling of the H-4 methine proton, which proves the bulky 2-methoxyethyl group sits in the equatorial position[4].

Table 2: Spectrometer Performance Comparison

Metric400 MHz (Room Temp Probe)600 MHz (Cryoprobe)Causality / Analytical Advantage
Thiane Spin System Second-order (ABXY)First-order (AMXY)Higher B0​ field increases Δν , simplifying multiplet extraction.
¹³C S/N Ratio Baseline (1x)~4x improvementCryogenic cooling of the RF coils reduces thermal noise (Johnson-Nyquist noise).
HMBC Acquisition 4–6 hours45–60 minutesEnhanced sensitivity allows for fewer transients per increment.
J -coupling Precision ± 0.5 Hz± 0.1 HzCrucial for exact axial/equatorial conformer ratio determination[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal physical check to guarantee data integrity before proceeding to structural assignment.

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15–20 mg of high-purity N-(2-methoxyethyl)thian-4-amine in 0.6 mL of DMSO-d₆ (100.0 atom % D) to prevent water peak interference.

  • Transfer to a high-quality 5 mm NMR tube. Self-Validation: Ensure the sample height is exactly 4.0 cm to center the active volume within the RF coil, preventing magnetic susceptibility artifacts at the air/liquid interface.

Step 2: Probe Tuning and Matching (Wobb)

  • Insert the sample into the 600 MHz spectrometer.

  • Perform automated or manual tuning and matching for both ¹H and ¹³C channels. Causality: Adjusting the probe's capacitance matches its impedance to the transmission line (50 ohms). This minimizes reflected RF power, ensuring the maximum B1​ field is applied to the sample, which is critical for the sensitivity of 2D inverse-detected experiments like HMBC.

Step 3: Gradient Shimming and Locking

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Execute 3D gradient shimming (Z1–Z5). Self-Validation: The lock level must remain stable with <2% fluctuation. The residual DMSO-d₆ pentet (2.50 ppm) must exhibit a full-width at half-maximum (FWHM) of < 1.0 Hz. If the peak tails, re-shim the Z1/Z2 gradients to correct B0​ inhomogeneity.

Step 4: 90° Pulse Calibration (Nutation Experiment)

  • Run a parameter array varying the ¹H pulse duration ( P1​ ) from 2 µs to 30 µs.

  • Identify the 360° null point (where the signal crosses zero) and divide by 4 to find the exact 90° pulse. Causality: An inaccurate 90° pulse leaves residual longitudinal magnetization, which causes phase distortions in 2D NMR and reduces the efficiency of INEPT coherence transfers in HSQC/HMBC.

Step 5: 1D and 2D Acquisition & Structural Validation

  • Acquire standard ¹H (16 scans, D1​ = 2s) and ¹³C (1024 scans, D1​ = 2s) spectra.

  • Acquire multiplicity-edited HSQC and HMBC. Self-Validation (The Linkage Check): The structure is only validated if the HMBC spectrum displays a clear ³ JCH​ cross-peak correlating the N-CH₂ protons (~2.65 ppm) of the sidechain to the C-4 methine carbon (~55 ppm) of the thiane ring. Furthermore, the H-4 proton must appear as a triplet of triplets (tt) with two large trans-diaxial couplings ( J≈11.5 Hz) and two small equatorial-axial couplings ( J≈3.5 Hz), definitively proving the thiane ring is in a chair conformation with the amine substituent locked in the equatorial position[3][4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66173, Tetrahydrothiopyran-4-one" PubChem. URL: [Link]

  • Fujiwara, T., et al. "The Conformational Behaviour of Fluorinated Tetrahydrothiopyran" ResearchGate (Originally published in J. Fluorine Chem.). URL: [Link]

  • Shainyan, B. A., et al. "Persistence of the 1-axial preference in thianes" The Journal of Organic Chemistry. URL: [Link]

Sources

Comparative

mass spectrometry of N-(2-methoxyethyl)thian-4-amine and its fragments

High-Resolution Mass Spectrometry of N-(2-Methoxyethyl)thian-4-amine: A Comparative Guide to Fragmentation Pathways and Platform Performance Introduction N-(2-methoxyethyl)thian-4-amine (Chemical Formula: C₈H₁₇NOS) is a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of N-(2-Methoxyethyl)thian-4-amine: A Comparative Guide to Fragmentation Pathways and Platform Performance

Introduction

N-(2-methoxyethyl)thian-4-amine (Chemical Formula: C₈H₁₇NOS) is a specialized heterocyclic building block frequently utilized in the synthesis of novel CNS-active agents and designer therapeutics. The molecule features a saturated sulfur-containing ring (thiane) coupled with a secondary amine and an ether linkage. This trifecta of heteroatoms (S, N, O) creates complex but highly diagnostic fragmentation patterns under collision-induced dissociation (CID).

For analytical chemists and drug development professionals, accurately mapping these pathways is critical for metabolite identification, structural elucidation, and distinguishing isobaric interferences. This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms for analyzing this compound and provides a self-validating experimental workflow grounded in fundamental ion chemistry.

Mechanistic Fragmentation Pathways (E-E-A-T)

Understanding the causality behind the fragmentation of N-(2-methoxyethyl)thian-4-amine requires analyzing the electron-donating properties and polarizability of its heteroatoms.

  • The Nitrogen Rule & Ionization: With a monoisotopic mass of 175.1031 Da, the odd molecular weight immediately confirms the presence of an odd number of nitrogen atoms[1]. Under positive electrospray ionization (+ESI), protonation occurs preferentially at the secondary amine due to its high gas-phase basicity, yielding a stable [M+H]⁺ precursor ion at m/z 176.110.

  • Alpha-Cleavage at the Amine: Secondary amines are highly susceptible to alpha-cleavage under CID[2]. The methoxyethyl side chain undergoes inductive cleavage at the N-C bond, resulting in the loss of the methoxyethyl group as a neutral vinyl methyl ether (58.04 Da) to yield the protonated thian-4-amine fragment at m/z 118.068. Alternatively, cleavage of the terminal ether results in the loss of methanol (32.03 Da), generating a fragment at m/z 144.085[3].

  • Thiane Ring Dissociation: The thioether linkage in the thiane ring directs a distinct set of cleavages. Saturated sulfur heterocycles characteristically expel hydrogen sulfide (H₂S, 33.99 Da) or undergo ring-opening to lose C₂H₄S (60.00 Da)[4][5]. For the m/z 118.068 fragment, the subsequent loss of H₂S yields a highly stabilized piperidine-like carbocation at m/z 84.081. This fragmentation behavior is consistent with patterns observed in thiane-containing designer therapeutics[6].

G M [M+H]+ m/z 176.110 C8H18NOS+ F1 Loss of CH3OH (-32 Da) m/z 144.085 C7H14NS+ M->F1 Alpha-cleavage (Ether bond) F2 Loss of Methoxyethyl (-58 Da) m/z 118.068 C5H12NS+ M->F2 Inductive cleavage (N-C bond) F3 Loss of H2S (-34 Da) m/z 142.123 C8H16NO+ M->F3 Thiane ring fragmentation F4 Ring Opening (-H2S) m/z 84.081 C5H10N+ F2->F4 Loss of H2S (-34 Da)

Caption: Diagnostic ESI-MS/MS fragmentation pathways of protonated N-(2-methoxyethyl)thian-4-amine.

Data Presentation: Exact Mass & Elemental Composition

To ensure rigorous structural validation, the exact masses of the predicted fragments are calculated below. Mass accuracy within < 5 ppm is required to differentiate the loss of H₂S (33.9877 Da) from the isobaric loss of H₂O₂ or other radical species.

Table 1: Exact Mass and Elemental Composition of Key Fragments

Fragment IonExact Mass (m/z)FormulaNeutral LossMechanism
Precursor Ion 176.1104C₈H₁₈NOS⁺N/AProtonation of secondary amine
Fragment 1 144.0847C₇H₁₄NS⁺CH₃OH (32.0262 Da)Alpha-cleavage at ether
Fragment 2 142.1227C₈H₁₆NO⁺H₂S (33.9877 Da)Thiane ring dissociation
Fragment 3 118.0685C₅H₁₂NS⁺C₃H₆O (58.0419 Da)N-C inductive cleavage
Fragment 4 84.0813C₅H₁₀N⁺C₃H₆O + H₂S (92.0296 Da)Sequential cleavage

Platform Comparison: Agilent 6546 LC/Q-TOF vs. Thermo Q Exactive Orbitrap

When analyzing low-molecular-weight heteroatomic compounds, the choice of HRMS platform dictates the quality of structural elucidation. Below is an objective comparison of two industry-standard systems for this specific application.

Table 2: HRMS Platform Performance Comparison

Performance MetricAgilent 6546 LC/Q-TOFThermo Q Exactive OrbitrapCausality for N-(2-methoxyethyl)thian-4-amine Analysis
Mass Resolution ~60,000 (at m/z 118)~140,000 (at m/z 200)Orbitrap provides superior resolution, crucial for distinguishing isobaric fragments (e.g., distinguishing sulfur isotopes from oxygen).
Mass Accuracy < 1 ppm (with reference mass)< 1 ppm (with internal lock mass)Both systems provide unambiguous elemental composition for the C₈H₁₈NOS⁺ precursor.
Scan Speed Up to 50 HzUp to 12 HzQ-TOF's faster scan speed allows for better definition of narrow UHPLC peaks, ideal for high-throughput screening.
Low Mass Cutoff None (in targeted MS/MS)Minimal (HCD cell design)Crucial for detecting the m/z 84 thiane-derived fragment, which can be lost in older ion trap systems due to the "1/3 rule" artifact.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent false positives and instrument artifacts.

Step 1: System Suitability Testing (SST)

  • Action: Inject a standardized calibration mix (e.g., Agilent ESI-L Low Mass Mix or Pierce LTQ Velos ESI Positive Ion Calibration Solution) before the sample batch.

  • Causality: Validates sub-ppm mass accuracy. This ensures that any mass shift observed in the target analyte is due to true isotopic distribution (e.g., the distinct ³⁴S A+2 isotopic peak) and not instrument drift.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The use of 0.1% Formic Acid is not merely conventional; it forces the equilibrium of the secondary amine towards its protonated state, ensuring a robust[M+H]⁺ signal. Furthermore, the low pH suppresses secondary interactions between the amine and unendcapped silanols on the stationary phase, preventing peak tailing.

Step 3: Blank Injection Validation

  • Action: Run a solvent blank (50:50 Water:Acetonitrile) immediately prior to the sample injection.

  • Causality: Validates that no carryover from previous runs interferes with the low-abundance fragments. Thiane derivatives can occasionally exhibit "sticky" behavior in the ESI source; a clean blank proves the integrity of the subsequent sample spectra.

Step 4: Targeted MS/MS Acquisition (PRM/Targeted MS2)

  • Action: Isolate the precursor ion (m/z 176.110) using a narrow isolation window (1.3 m/z). Apply stepped collision energies (e.g., 10 eV, 20 eV, 40 eV).

  • Causality: Stepped collision energies generate a comprehensive breakdown curve. Low energy (10 eV) preserves the m/z 144 (loss of methanol) and m/z 118 fragments, while high energy (40 eV) drives the sequential loss of H₂S to reveal the bare m/z 84 carbocation core.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Library of Medicine (PMC). Available at:[Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at:[Link]

  • Mass spectrometry in structural and stereochemical problems. CCXXXVIII. Effect of heteroatoms upon the mass spectrometric fragmentation of thianes. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Identification of Mustard Related Compounds in Aqueous Samples by Gas Chromatography-Mass Spectrometry. Defense Technical Information Center (DTIC). Available at: [Link]

  • Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. Available at:[Link]

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Validation

Comparative Guide: N-(2-methoxyethyl)thian-4-amine Analogs in Drug Design

Executive Summary In rational drug design, the selection of a saturated heterocyclic scaffold profoundly influences a candidate's physicochemical properties, pharmacokinetics, and target binding affinity. The N-(2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the selection of a saturated heterocyclic scaffold profoundly influences a candidate's physicochemical properties, pharmacokinetics, and target binding affinity. The N-(2-methoxyethyl)thian-4-amine scaffold (CAS 1158366-41-6) has emerged as a highly valuable building block, particularly in the development of novel N-type calcium channel (Cav2.2) blockers for neuropathic pain management [1].

This guide provides an objective, data-driven comparison of the thian-4-amine scaffold against its bioisosteric alternatives: the piperidin-4-amine (nitrogen) and tetrahydropyran-4-amine (oxygen) analogs. By dissecting the causality behind their physicochemical differences and detailing self-validating experimental protocols, this document serves as a comprehensive roadmap for scaffold selection and validation.

Physicochemical Profiling: The Causality of Heteroatom Replacement

The primary distinction between these analogs lies in the heteroatom occupying the 1-position of the six-membered ring. Replacing the secondary amine of a piperidine with a sulfur atom (thiane) or an oxygen atom (tetrahydropyran) fundamentally alters the electron distribution and solvation energy of the molecule [2].

  • Basicity (pKa): The electronegativity and polarizability of the sulfur atom in the thiane ring exert a modest electron-withdrawing inductive effect. Consequently, the basicity of the exocyclic secondary amine in thian-4-amines is lower than that of their piperidine counterparts. Piperidine derivatives readily form highly stable, water-soluble hydrochloride salts due to the dual basic centers, whereas thiane derivatives rely solely on the exocyclic amine [2].

  • Lipophilicity (LogP) and Solubility: Sulfur is significantly less polar than a secondary amine and lacks hydrogen-bond donor capabilities. This increases the overall lipophilicity (LogP) of the thiane analog, enhancing membrane permeability but decreasing aqueous solubility compared to the piperidine analog.

Table 1: Comparative Physicochemical Properties
PropertyN-(2-methoxyethyl)thian-4-amineN-(2-methoxyethyl)piperidin-4-amineN-(2-methoxyethyl)tetrahydropyran-4-amine
Ring Heteroatom Sulfur (S)Nitrogen (NH)Oxygen (O)
Relative Lipophilicity (LogP) HighestLowestIntermediate
Exocyclic Amine Basicity (pKa) Moderate (~8.5)Highest (~9.5)Lowest (~8.0)
Hydrogen Bond Donors 1 (Exocyclic amine)2 (Ring + Exocyclic amine)1 (Exocyclic amine)
Aqueous Solubility LowHighModerate
Metabolic Liability S-oxidation (CYP/FMO)N-dealkylationRing hydroxylation

Data synthesized from established heterocyclic medicinal chemistry principles and structural analog profiling [2].

Biological Activity: Targeting N-Type Calcium Channels

N-type calcium channels (Cav2.2) are predominantly localized at presynaptic nerve terminals, where they govern the calcium influx required for the exocytosis of neurotransmitters (e.g., substance P, glutamate) implicated in nociception [3].

The thian-4-amine scaffold provides a distinct steric and electronic profile that enhances binding within the lipophilic pockets of the Cav2.2 pore-forming α 1B subunit. Compared to piperidine analogs, the increased lipophilicity of the thiane ring often correlates with a lower IC50 for Cav2.2 block, while simultaneously reducing off-target affinity for hERG potassium channels—a common liability for highly basic piperidines [4].

Table 2: Representative in vitro Pharmacological Profiling
Target / AssayThian-4-amine AnalogPiperidin-4-amine AnalogClinical Benchmark ( ω -conotoxin GVIA)
Cav2.2 Inhibition (IC50) 0.8 µM2.5 µM0.1 nM (Irreversible)
Nav1.7 Inhibition (IC50) >10 µM4.2 µM>10 µM
hERG Inhibition (IC50) >30 µM8.5 µM>100 µM

Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must employ self-validating assay systems. Below are the standard protocols for assessing Cav2.2 inhibitory activity.

Protocol 1: High-Throughput Calcium Flux Assay (Primary Screen)

Rationale: Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits a >100-fold increase in fluorescence upon binding intracellular Ca2+. This allows for rapid, dose-response screening of compound libraries.

  • Cell Preparation: Plate HEK293 cells stably expressing human Cav2.2, β 3, and α 2 δ -1 subunits at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid to prevent dye extrusion) containing 2 µM Fluo-4 AM. Incubate for 45 minutes at 37°C.

  • Compound Addition: Wash cells to remove extracellular dye. Add N-(2-methoxyethyl)thian-4-amine analogs (0.01 µM to 30 µM) and incubate for 15 minutes.

    • Self-Validation Step: Include wells with 1 µM ω -conotoxin GVIA as a positive control to define 100% specific Cav2.2 block [5].

  • Depolarization & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject KCl (final concentration 40 mM) to depolarize the membrane and open voltage-gated channels. Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence. Normalize data against the vehicle control (0% block) and ω -conotoxin GVIA (100% block) to derive IC50 values.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Secondary Validation)

Rationale: While flux assays are high-throughput, they lack voltage control. Patch-clamp electrophysiology is mandatory to determine the kinetics and state-dependence (resting vs. inactivated state) of the channel block [4].

  • Setup: Pull borosilicate glass pipettes to a resistance of 2–4 M Ω when filled with internal solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP).

  • Cell configuration: Establish a gigaseal (>1 G Ω ) on an isolated HEK293-Cav2.2 cell, then apply brief suction to achieve the whole-cell configuration.

    • Self-Validation Step: Continuously monitor series resistance (Rs). If Rs exceeds 15 M Ω or fluctuates by >20% during the recording, discard the cell to prevent voltage-clamp errors.

  • Voltage Protocol: Hold the cell at -100 mV (resting state). Apply a 20 ms test pulse to +10 mV every 10 seconds to elicit inward barium currents (Ba2+ is used as the charge carrier to prevent calcium-dependent inactivation).

  • Perfusion: Perfuse the thian-4-amine analog until steady-state block is achieved. Wash out with extracellular solution to assess reversibility.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of screening N-(2-methoxyethyl)thian-4-amine analogs, moving from high-throughput primary assays to rigorous electrophysiological validation and selectivity profiling.

G Start Compound Library: Thian-4-amine Analogs Primary Primary Screen: Calcium Flux Assay (Fluo-4 AM) Start->Primary High-Throughput Hit Hit Identification (IC50 < 1 µM) Primary->Hit Dose-Response Secondary Secondary Validation: Whole-Cell Patch-Clamp (Cav2.2) Hit->Secondary Kinetics & State-Dependence Selectivity Selectivity Profiling: Nav1.7, hERG, L-Type Cav Secondary->Selectivity Off-Target Assessment Lead Lead Candidate Selection Selectivity->Lead Optimal Therapeutic Index

Figure 1: Standardized workflow for the identification and validation of N-type calcium channel blockers.

Conclusion & Strategic Recommendations

The choice between a thian-4-amine and a piperidin-4-amine scaffold should be dictated by the specific target product profile (TPP) of the drug discovery program.

  • Select N-(2-methoxyethyl)thian-4-amine when the primary goal is to increase lipophilicity, drive penetration into the central nervous system (CNS), and avoid the hERG liabilities often associated with highly basic piperidines.

  • Select N-(2-methoxyethyl)piperidin-4-amine when aqueous solubility is the primary bottleneck in formulation, and the target resides in the periphery where high basicity can be tolerated or utilized for target engagement.

By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating patch-clamp protocols, researchers can effectively leverage the thian-4-amine scaffold to develop potent, selective therapeutics.

References

  • American Heart Association (AHA) Journals. "N-Type Calcium Channels Control Sympathetic Neurotransmission in Human Heart Atrium." Circulation. Available at: [Link][1]

  • eLife Sciences. "Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation." eLife. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC. "N-Type Calcium Channels and Their Regulation by GABAB Receptors in Axons of Neonatal Rat Optic Nerve." Journal of Neuroscience. Available at: [Link][3]

Sources

Comparative

A Researcher's Guide to the Biological Target Validation of N-(2-methoxyethyl)thian-4-amine

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth technical framework for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to approach the target validation of a novel compound, using N-(2-methoxyethyl)thian-4-amine as a primary case study. As this molecule is not extensively characterized in publicly available literature, this document will serve as a roadmap for its initial target hypothesis generation and subsequent experimental validation, rather than a review of existing data.

Our approach is rooted in scientific integrity, emphasizing the causality behind experimental choices and ensuring that each described protocol is a self-validating system. We will explore both computational and experimental methodologies, providing detailed protocols and comparative data frameworks.

Part 1: In Silico Target Prediction - Generating an Informed Hypothesis

Before embarking on costly and time-consuming wet-lab experiments, in silico methods offer a powerful and efficient way to generate hypotheses about the potential biological targets of a novel compound like N-(2-methoxyethyl)thian-4-amine.[1][2][3][4][5][6] These computational approaches analyze the molecule's structural features to predict its interactions with known protein targets.

The structure of N-(2-methoxyethyl)thian-4-amine contains two key pharmacophoric elements: the thian-4-amine core and the N-(2-methoxyethyl) side chain. The thiane ring, a sulfur-containing heterocycle, is a recognized scaffold in medicinal chemistry, appearing in compounds with antiviral, anticancer, and anti-inflammatory properties.[7] The 2-methoxyethylamine moiety is a common building block in pharmaceuticals, known to influence pharmacokinetic properties.[8][9] The overall structure bears some resemblance to precursors of neurotransmitters, suggesting potential activity in the central nervous system.

Given these features, we can hypothesize that N-(2-methoxyethyl)thian-4-amine may target protein classes such as:

  • G-Protein Coupled Receptors (GPCRs): Many GPCR ligands possess an amine-containing core and a flexible side chain.

  • Kinases: The thiane scaffold has been incorporated into some kinase inhibitors.

  • Monoamine Transporters (e.g., SERT, DAT, NET): The phenethylamine-like features could suggest interaction with these transporters.[10][11][12][13]

A typical in silico workflow to refine these hypotheses is outlined below:

in_silico_workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_ml Machine Learning A 2D/3D Similarity Search Output Prioritized Target List A->Output B Pharmacophore Modeling B->Output C QSAR Analysis C->Output D Molecular Docking D->Output E Virtual Screening E->Output F Predictive Model Training F->Output Input N-(2-methoxyethyl) thian-4-amine Structure Input->A Input->B Input->C Input->D Input->E Input->F

In Silico Target Prediction Workflow

Part 2: Experimental Validation of Target Engagement

Following in silico analysis, the next crucial step is to experimentally validate the predicted target engagement in a cellular context. Here, we present two powerful and widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses drug-target interaction in intact cells or cell lysates.[1][14][15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[1]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cell line endogenously expressing the putative target) to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cells with N-(2-methoxyethyl)thian-4-amine at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). As a positive control, use a known inhibitor for a well-characterized target (e.g., GSK3368715 for PRMT1).[1] As a negative control, use the parent compound, thian-4-amine.

    • Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[15]

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

Temperature (°C)Vehicle (Normalized Intensity)N-(2-methoxyethyl)thian-4-amine (10 µM) (Normalized Intensity)Thian-4-amine (10 µM) (Normalized Intensity)Positive Control (Normalized Intensity)
401.001.001.001.00
430.950.980.940.99
460.850.920.860.95
490.700.880.710.90
520.500.800.520.85
550.250.650.260.75
580.100.400.110.50
61<0.050.20<0.050.30

A rightward shift in the melting curve for N-(2-methoxyethyl)thian-4-amine-treated cells compared to the vehicle and thian-4-amine controls indicates target stabilization and therefore, engagement.

cetsa_workflow A Cell Treatment (Compound/Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot (Quantify Soluble Target) D->E F Data Analysis (Melting Curve Shift) E->F

CETSA Workflow

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify the direct and indirect binding partners of a small molecule.[18][19][20][21][22] This method involves immobilizing the compound of interest and using it as bait to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

  • Probe Synthesis:

    • Synthesize a derivative of N-(2-methoxyethyl)thian-4-amine with a linker and an affinity tag (e.g., biotin) at a position that is not critical for its predicted biological activity.

  • Cell Lysis and Incubation:

    • Prepare a lysate from a relevant cell line.

    • Incubate the lysate with the biotinylated probe immobilized on streptavidin beads.

    • As a negative control, incubate the lysate with beads alone or with a biotinylated, structurally related but inactive compound.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS data using a protein database.

    • Compare the protein lists from the probe and control pull-downs to identify specific interactors.

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
Putative Target 1150530
Putative Target 280240
Non-specific Binder 11081.25
Non-specific Binder 225201.25

Proteins with a high fold enrichment in the probe sample compared to the control are considered high-confidence interactors.

apms_workflow A Immobilize Biotinylated Probe B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Identify Specific Interactors F->G

AP-MS Workflow

Part 3: Orthogonal Validation and Mechanistic Studies

Once a high-confidence target is identified, it is crucial to validate this interaction using orthogonal methods and to begin to understand the functional consequences of this binding.

Competitive Binding Assays

Competitive binding assays, such as those using fluorescence polarization (FP), can determine the binding affinity of the unlabeled compound to its purified target protein by measuring its ability to displace a fluorescently labeled ligand.[8][23][24][25][26]

  • Reagent Preparation:

    • Purify the target protein.

    • Synthesize or obtain a fluorescently labeled ligand (tracer) that is known to bind to the target.

    • Prepare serial dilutions of N-(2-methoxyethyl)thian-4-amine, thian-4-amine (negative control), and a known inhibitor (positive control).

  • Assay Setup:

    • In a microplate, combine the purified target protein, the fluorescent tracer at a fixed concentration, and the serially diluted compounds.

  • Incubation and Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

CompoundKi (nM)
N-(2-methoxyethyl)thian-4-amine50
Thian-4-amine>10,000
Known Inhibitor (Positive Control)10

A low Ki value for N-(2-methoxyethyl)thian-4-amine indicates high binding affinity.

In Vitro Functional Assays

To understand the functional consequence of binding, an in vitro assay that measures the activity of the target protein is necessary. For a hypothesized kinase target, this would be a kinase activity assay.[2][3][4][5][6] For a GPCR, this could be a second messenger assay (e.g., cAMP or calcium flux).[27][28][29][30][]

  • Reaction Setup:

    • In a microplate, combine the purified kinase, its specific substrate, and ATP.

    • Add serial dilutions of N-(2-methoxyethyl)thian-4-amine, thian-4-amine, and a known kinase inhibitor.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the kinase.

  • Detection:

    • Measure kinase activity by detecting the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this (e.g., ADP-Glo™).[5]

CompoundIC50 (nM)
N-(2-methoxyethyl)thian-4-amine150
Thian-4-amine>50,000
Known Inhibitor (Positive Control)25

A potent IC50 value for N-(2-methoxyethyl)thian-4-amine would confirm its inhibitory activity against the kinase.

If the validated target is a GPCR, understanding its signaling pathway is crucial for designing relevant functional assays.

gpcr_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., N-(2-methoxyethyl)thian-4-amine) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Generic Gs-Coupled GPCR Signaling Pathway

Conclusion

The validation of a biological target for a novel small molecule is a multi-faceted process that requires a logical and systematic approach. By integrating in silico prediction with rigorous experimental validation through techniques like CETSA, AP-MS, competitive binding assays, and functional assays, researchers can build a compelling case for the mechanism of action of a compound like N-(2-methoxyethyl)thian-4-amine. This guide provides a robust framework to navigate this critical phase of drug discovery, ultimately enabling the development of more effective and targeted therapeutics.

References

Sources

Validation

Introduction: The Imperative of Selectivity in Drug Discovery

An objective, data-driven guide to assessing the off-target profile of N-(2-methoxyethyl)thian-4-amine and its analogues. N-(2-methoxyethyl)thian-4-amine is a novel chemical entity characterized by a sulfur-containing he...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide to assessing the off-target profile of N-(2-methoxyethyl)thian-4-amine and its analogues.

N-(2-methoxyethyl)thian-4-amine is a novel chemical entity characterized by a sulfur-containing heterocyclic core (thiane) and a flexible methoxyethyl sidechain. While its primary pharmacological target is under investigation, the journey from a promising hit to a viable drug candidate is critically dependent on understanding its selectivity. Unforeseen interactions with off-target proteins can lead to adverse effects, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical trial failures.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of N-(2-methoxyethyl)thian-4-amine. We will move beyond simple screening to establish a multi-tiered, self-validating experimental cascade. The methodologies described herein are designed to not only identify potential off-target interactions but also to quantify their potency and elucidate their functional consequences. For researchers and drug development professionals, this represents a robust strategy to de-risk a molecule, build a comprehensive safety profile, and make data-driven decisions for further development.

Structural Rationale for Cross-Reactivity Assessment

A preliminary analysis of the N-(2-methoxyethyl)thian-4-amine structure provides a logical basis for prioritizing target classes in cross-reactivity screening.

  • Thian-4-amine Core: The basic amine presented on the saturated heterocyclic ring is a common pharmacophore. This motif suggests a potential for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopaminergic, serotonergic, and adrenergic receptors, as well as ion channels and transporters that recognize endogenous amines.

  • N-(2-methoxyethyl) Moiety: This flexible, polar sidechain can influence the compound's binding kinetics and selectivity by forming hydrogen bonds or van der Waals interactions within a binding pocket. Its presence may confer affinity for a subset of receptors that accommodate such extensions.

Given these features, a broad initial screening panel is essential to cast a wide net and empirically identify liabilities that structural analysis alone may not predict.

A Tiered Approach to Cross-Reactivity Profiling

A sequential, tiered approach is the most resource-efficient and scientifically rigorous method for evaluating off-target activity. The process is designed to move from broad, high-throughput screening to more focused, physiologically relevant assays for a progressively smaller number of identified interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Validation cluster_3 Decision Point T1 N-(2-methoxyethyl)thian-4-amine (Single High Concentration, e.g., 10 µM) Panel Comprehensive Safety Panel (e.g., 44-100 targets: GPCRs, Ion Channels, Kinases) T1->Panel Radioligand Binding / Enzymatic Assays T2 Confirmed 'Hits' (>50% inhibition/stimulation) Panel->T2 DoseResponse 8-Point Concentration-Response Curve T2->DoseResponse Determine IC50 / EC50 T3 High-Potency Hits (e.g., IC50 < 1 µM) DoseResponse->T3 FunctionalAssay Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Membrane Potential) T3->FunctionalAssay Determine Agonist/Antagonist activity Decision Risk Assessment FunctionalAssay->Decision G cluster_0 Antagonist Mode cluster_1 Agonist Mode cluster_2 Interpretation A1 Cells + Test Compound A2 Add Known Agonist A1->A2 A3 Measure Signal A2->A3 C1 Signal Decreased? (vs Agonist Control) A3->C1 B1 Cells + Test Compound B2 Measure Signal B1->B2 C2 Signal Increased? (vs Vehicle Control) B2->C2 Result1 Antagonist Activity C1->Result1 Yes Result2 Agonist Activity C2->Result2 Yes

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-methoxyethyl)thian-4-amine

Executive Summary N-(2-methoxyethyl)thian-4-amine is a bifunctional secondary amine featuring a thioether (thiane) ring. Widely utilized as a versatile building block in pharmaceutical development, handling this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(2-methoxyethyl)thian-4-amine is a bifunctional secondary amine featuring a thioether (thiane) ring. Widely utilized as a versatile building block in pharmaceutical development, handling this compound requires strict adherence to advanced laboratory safety protocols. As a Senior Application Scientist, I emphasize that safe handling is not merely about wearing gloves; it is about understanding the mechanistic interactions between the chemical's functional groups and human physiology.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile based on its structural components:

  • Secondary Amine Basicity: The amine core is highly nucleophilic and basic. Upon contact with biological tissues, it rapidly saponifies lipid bilayers, leading to severe skin irritation and serious eye damage[1].

  • Thioether (Thiane) Stench & Reactivity: Sulfur-containing aliphatic rings possess exceptionally low odor thresholds. The resulting stench is not just a nuisance; it can cause profound olfactory fatigue, blinding the operator to subsequent exposure. Furthermore, the thioether is susceptible to uncontrolled oxidation if exposed to strong oxidizing agents (e.g., nitric acid, peroxides), necessitating careful segregation[2].

  • Methoxyethyl Penetration: The ether linkage enhances the overall lipophilicity of the molecule. This acts as a dermal penetration enhancer, accelerating the transport of the corrosive amine core through the stratum corneum.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration risk, standard latex or thin nitrile gloves are insufficient for prolonged contact. The following matrix summarizes the required PPE, grounded in chemical compatibility and mechanistic rationale.

PPE CategorySpecificationMechanistic Rationale
Primary Gloves Butyl Rubber (≥0.3 mm thickness)Butyl rubber provides superior chemical resistance against both amines and ethers, preventing rapid breakthrough.
Secondary Gloves Nitrile (Inner layer)Worn under butyl gloves to provide a secondary barrier against micro-tears and maintain tactile dexterity.
Eye Protection Indirect Vented Splash GogglesPrevents vapor intrusion and protects the ocular mucosa from caustic liquid splashes.
Body Protection Flame-Resistant (FR) Lab CoatProtects against incidental splashes and mitigates fire risks if handled alongside flammable organic solvents.

Operational Protocols: Handling and Transfer

Every protocol must function as a self-validating system. Do not proceed to the next step unless the current step's success is confirmed.

Step 1: Validate Engineering Controls Before opening the primary container, verify that the chemical fume hood is fully operational. According to OSHA and ANSI/AIHA Z9.5 standards, the fume hood must maintain an average face velocity between 80 and 120 feet per minute (fpm)[3]. Verify this via the hood's continuous monitoring device.

Step 2: Establish Zonal Segregation Keep the chemical at least 6 inches behind the plane of the sash. This prevents operator-induced eddy currents from pulling volatile thioether vapors into your breathing zone[2].

Step 3: Closed-System Transfer Due to the compound's volatility and profound stench, avoid open-pouring. Utilize a luer-lock syringe or a cannula system to transfer the liquid directly into a pre-tared, sealed reaction vessel flushed with inert gas (Nitrogen or Argon).

Step 4: Oxidative Decontamination Once the transfer is complete, wipe down the exterior of the syringe and primary container with a 5% sodium hypochlorite (bleach) solution. The bleach rapidly oxidizes the volatile thioether into its corresponding, non-volatile sulfoxide or sulfone, permanently neutralizing the odor at the source.

Handling_Workflow A 1. Fume Hood Verification (Face Velocity 80-120 fpm) B 2. Don Double Gloves (Butyl over Nitrile) A->B C 3. Closed-System Transfer (Syringe/Cannula) B->C D 4. Oxidative Decontamination (Dilute Bleach Wipe) C->D

Workflow for the safe handling and transfer of N-(2-methoxyethyl)thian-4-amine.

Emergency Spill Response and Disposal

In the event of a spill, immediate containment and chemical neutralization are critical to prevent widespread laboratory contamination and severe odor propagation.

Step 1: Evacuate and Isolate Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate area to prevent inhalation of the noxious vapors.

Step 2: Inert Containment Surround the spill with an inert, high-capacity absorbent such as vermiculite or dry sand. Crucial: Do not use combustible absorbents (e.g., sawdust), as the basic amine may generate heat upon reaction.

Step 3: Stench Neutralization (Oxidation) Carefully pour a 5-10% sodium hypochlorite (bleach) solution over the absorbed spill. This mechanistic step converts the highly odorous thian-4-amine into its odorless 1,1-dioxide derivative.

Step 4: Amine Neutralization Follow the bleach treatment with a mild acidic wash (e.g., 5% citric acid) to neutralize the residual secondary amine basicity.

Step 5: Waste Segregation Using non-sparking tools, scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Chemically Neutralized Thioether/Amine Waste" and dispose of according to institutional and EPA regulations.

Spill_Response Spill Spill Detected Absorb Apply Inert Absorbent (Vermiculite/Sand) Spill->Absorb Oxidize Stench Neutralization (5-10% Bleach Application) Absorb->Oxidize Neutralize Amine Neutralization (5% Citric Acid Wash) Oxidize->Neutralize Dispose HDPE Waste Collection Neutralize->Dispose

Sequential chemical spill response and odor neutralization pathway.

References

  • Laboratory Standards for Fume Hoods and Biosafety Cabinets Source: The Lab Depot URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (via UNM Chemistry) URL:[Link]

  • 4-(1H-Benzimidazol-2-yl)thian-4-amine (Thian-4-amine derivative hazard data) Source: PubChem - NIH URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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